Trifluridine-13C,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H11F3N2O5 |
|---|---|
Molecular Weight |
299.18 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1/i9+1,14+1,15+1 |
InChI Key |
VSQQQLOSPVPRAZ-BLRNRSDCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Trifluridine-¹³C,¹⁵N₂: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Trifluridine-¹³C,¹⁵N₂, an isotopically labeled analog of the antiviral and anticancer agent Trifluridine. This document is intended to serve as a valuable resource for professionals in drug development and scientific research.
Chemical Properties
Trifluridine-¹³C,¹⁵N₂ is a stable, isotopically labeled version of Trifluridine, where one carbon atom and both nitrogen atoms in the pyrimidine ring are replaced with their respective heavy isotopes, ¹³C and ¹⁵N. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₉¹³CH₁₁F₃¹⁵N₂O₅ | [1] |
| Molecular Weight | 299.18 g/mol | [1][2] |
| CAS Number | 2086328-10-9 | [1] |
| Appearance | White crystalline powder (assumed from unlabeled Trifluridine) | [3] |
| Melting Point | 186-189 °C (for unlabeled Trifluridine) | [4] |
| Solubility (unlabeled) | Freely soluble in methanol and acetone; soluble in water, ethanol. | [3] |
| Isotopic Purity | Minimum 98% for ¹⁵N, Minimum 99% for ¹³C | [2] |
Note: Some physical properties are for the unlabeled compound and are expected to be very similar for the isotopically labeled version.
Synthesis of Trifluridine-¹³C,¹⁵N₂
Proposed Synthetic Pathway
A plausible synthetic strategy involves the condensation of a protected deoxyribose derivative with an isotopically labeled 5-(trifluoromethyl)uracil moiety. The labeled uracil precursor can be synthesized using ¹³C and ¹⁵N labeled starting materials.
Diagram: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of Trifluridine-¹³C,¹⁵N₂.
Experimental Protocols
Step 1: Synthesis of [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil
This step would involve the cyclocondensation of a ¹³C and ¹⁵N labeled urea with a suitable three-carbon precursor containing the trifluoromethyl group, such as ethyl trifluoroacetoacetate.
-
Reagents: [¹³C,¹⁵N₂]Urea, ethyl trifluoroacetoacetate, a strong base (e.g., sodium ethoxide), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve [¹³C,¹⁵N₂]Urea and ethyl trifluoroacetoacetate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with an appropriate acid.
-
The resulting precipitate of [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil would be collected by filtration, washed, and dried.
-
Step 2: Glycosylation
The labeled nucleobase is then coupled with a protected deoxyribose sugar. The Vorbrüggen glycosylation is a common method for this transformation.
-
Reagents: [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil, a protected 2-deoxy-D-ribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose), a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf), and an anhydrous aprotic solvent (e.g., acetonitrile).
-
Procedure:
-
Silylate the [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil with a silylating agent (e.g., hexamethyldisilazane) to increase its reactivity.
-
Dissolve the silylated base and the protected deoxyribose in anhydrous acetonitrile.
-
Add the Lewis acid catalyst dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and extract the protected nucleoside with an organic solvent.
-
Purify the product by column chromatography.
-
Step 3: Deprotection and Purification
The final step involves the removal of the protecting groups from the sugar moiety to yield Trifluridine-¹³C,¹⁵N₂.
-
Reagents: Protected Trifluridine-¹³C,¹⁵N₂, a base for deprotection (e.g., sodium methoxide in methanol), and a suitable solvent.
-
Procedure:
-
Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with an acidic resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final product, Trifluridine-¹³C,¹⁵N₂, by High-Performance Liquid Chromatography (HPLC).
-
Mechanism of Action of Trifluridine
Trifluridine exerts its cytotoxic effects through a dual mechanism of action that disrupts DNA synthesis and function.
-
Inhibition of Thymidylate Synthase: After entering the cell, Trifluridine is phosphorylated by thymidine kinase to its monophosphate form (F₃dTMP). F₃dTMP is a potent inhibitor of thymidylate synthase, an essential enzyme for the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
-
Incorporation into DNA: F₃dTMP is further phosphorylated to its triphosphate form (F₃dTTP). F₃dTTP can be incorporated into the DNA strand in place of thymidine triphosphate (dTTP) by DNA polymerases. The presence of the trifluoromethyl group on the uracil base disrupts the DNA structure and function, leading to DNA damage and ultimately, apoptosis.
Diagram: Trifluridine's Mechanism of Action
Caption: Signaling pathway of Trifluridine's anticancer activity.
Experimental Protocol: Quantification of Trifluridine in Plasma using Trifluridine-¹³C,¹⁵N₂ as an Internal Standard
This protocol outlines a general procedure for the quantification of Trifluridine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Trifluridine-¹³C,¹⁵N₂ as an internal standard (IS).
Materials and Reagents
-
Trifluridine analytical standard
-
Trifluridine-¹³C,¹⁵N₂ (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add a known concentration of Trifluridine-¹³C,¹⁵N₂ in a small volume of solvent (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject a defined volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Trifluridine from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Trifluridine: Q1: m/z 297.1 -> Q3: m/z 181.1 (example)
-
Trifluridine-¹³C,¹⁵N₂: Q1: m/z 300.2 -> Q3: m/z 184.1 (example, assuming +3 Da shift)
-
Data Analysis
The concentration of Trifluridine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Diagram: Experimental Workflow for Plasma Analysis
References
An In-depth Technical Guide to the Molecular Structure of Trifluridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Trifluridine-¹³C,¹⁵N₂. This isotopically labeled compound is a crucial tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies.
Molecular Structure and Properties
Trifluridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of Trifluridine, an antiviral and antineoplastic drug. The labeling involves the incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes into the pyrimidine ring of the molecule. This labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1][2][3]
The molecular structure of Trifluridine-¹³C,¹⁵N₂ is depicted below. The carbon atom at position 2 of the pyrimidine ring is replaced with ¹³C, and the nitrogen atoms at positions 1 and 3 are replaced with ¹⁵N.
Caption: Molecular structure of Trifluridine-¹³C,¹⁵N₂.
Quantitative Data
The key quantitative data for Trifluridine-¹³C,¹⁵N₂ are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉¹³CH₁₁F₃¹⁵N₂O₅ | [4][5] |
| Molecular Weight | 299.18 g/mol | [4][5] |
| Exact Mass | 299.06 g/mol | [5] |
| CAS Number | 2086328-10-9 | [4][5] |
| Isotopic Purity | ¹³C: ≥99%, ¹⁵N: ≥98% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water | |
| Melting Point | 190-193 °C (unlabeled) | |
| SMILES | O=[13C]1--INVALID-LINK--[C@H]2O--INVALID-LINK--C2">C@HCO | |
| InChI | InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1/i9+1,14+1,15+1 | [5] |
Experimental Protocols
Synthesis
A detailed, publicly available experimental protocol for the synthesis of Trifluridine-¹³C,¹⁵N₂ is not readily found in the scientific literature. However, based on established methods for the synthesis of isotopically labeled pyrimidine nucleosides, a plausible synthetic route can be proposed. This typically involves the condensation of a labeled nucleobase with a protected sugar moiety.
The likely starting materials would be:
-
[2-¹³C, 1,3-¹⁵N₂]-5-(trifluoromethyl)uracil: The isotopically labeled pyrimidine base.
-
A protected 2-deoxy-D-ribose derivative: Such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose.
The general steps would involve:
-
Glycosylation: The condensation of the silylated labeled uracil derivative with the protected deoxyribose derivative, often catalyzed by a Lewis acid.
-
Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.
-
Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.
A simplified workflow for this proposed synthesis is illustrated below.
References
The Genesis of a Tracer: An In-depth Technical Guide to the Discovery and History of Isotopically Labeled Trifluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (TFT), a fluorinated pyrimidine nucleoside analog of thymidine, has carved a significant niche in both antiviral and anticancer therapies. Its mechanism of action, which involves incorporation into DNA and inhibition of thymidylate synthase, has been a subject of intense study. To elucidate its metabolic fate, pharmacokinetics, and mechanism of action at a molecular level, the use of isotopically labeled Trifluridine has been indispensable. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of various isotopically labeled forms of Trifluridine, offering researchers a detailed resource for their own investigations.
Initially synthesized in 1964, the journey to understanding the intricate in vivo behavior of Trifluridine necessitated the development of labeled analogues. Isotopes such as Fluorine-18 (¹⁸F), Carbon-14 (¹⁴C), Carbon-13 (¹³C), Tritium (³H), and Nitrogen-15 (¹⁵N) have been employed to tag different positions of the Trifluridine molecule, each offering unique advantages for various analytical techniques, including Positron Emission Tomography (PET), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will delve into the specific methodologies for the synthesis of these labeled compounds, present available quantitative data in a comparative format, and illustrate key pathways and workflows.
Trifluridine's Mechanism of Action: A Brief Overview
Trifluridine exerts its cytotoxic effects through a dual mechanism. After cellular uptake, it is phosphorylated by thymidine kinase to its active triphosphate form, which is then incorporated into DNA. This incorporation leads to DNA damage and dysfunction. Additionally, the monophosphate form of Trifluridine inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, thereby disrupting DNA synthesis and repair. The combination of Trifluridine with the thymidine phosphorylase inhibitor Tipiracil (as in the drug TAS-102) significantly increases its bioavailability by preventing its rapid degradation to the inactive metabolite 5-(trifluoromethyl)uracil.
dot
Caption: Mechanism of action of Trifluridine and Tipiracil.
Synthesis and Application of Isotopically Labeled Trifluridine
The synthesis of isotopically labeled Trifluridine requires strategic placement of the isotope to ensure it is not lost during metabolic processes and is suitable for the intended analytical method. The following sections detail the synthesis and characteristics of various labeled forms of Trifluridine.
Fluorine-18 (¹⁸F) Labeled Trifluridine
[¹⁸F]Trifluridine is a key radiotracer for PET imaging, allowing for non-invasive in vivo studies of its pharmacokinetics and tumor uptake.
Experimental Protocol: Automated Radiosynthesis of [¹⁸F]Trifluridine [1]
The synthesis is a two-step, fully automated process.
-
¹⁸F-Trifluoromethylation of a Precursor: A protected 5-iodo-2'-deoxyuridine precursor is reacted with [¹⁸F]fluoride in the presence of a copper catalyst and a trifluoromethylating agent.
-
Deprotection: The protecting groups are removed to yield [¹⁸F]Trifluridine.
The entire process, from the delivery of aqueous [¹⁸F]fluoride to the final reformulated product, is completed in under 2 hours.
| Parameter | Value | Reference |
| Radiochemical Yield | 3% ± 0.44% (n=5) | [1] |
| Radiochemical Purity | >99% | [1] |
| Molar Activity | 0.4 GBq/µmol ± 0.05 | [1] |
| Total Synthesis Time | < 2 hours | [1] |
dot
Caption: Generalized workflow for the automated radiosynthesis of [18F]Trifluridine.
Carbon-14 (¹⁴C) Labeled Trifluridine
[¹⁴C]Trifluridine is crucial for absorption, distribution, metabolism, and excretion (ADME) studies. The ¹⁴C label is typically introduced into the pyrimidine ring to ensure metabolic stability.
Experimental Protocol: Synthesis of [pyrimidine-2-¹⁴C]Trifluridine (Conceptual)
-
Synthesis of [2-¹⁴C]Uracil: This would likely start from a commercially available ¹⁴C-labeled precursor like [¹⁴C]urea or [¹⁴C]cyanide.
-
Trifluoromethylation of [2-¹⁴C]Uracil: The labeled uracil would then be trifluoromethylated at the 5-position.
-
Glycosylation: The resulting [2-¹⁴C]-5-(trifluoromethyl)uracil would be coupled with a protected deoxyribose sugar.
-
Deprotection: Removal of the protecting groups would yield the final product.
Human ADME Study with [¹⁴C]Trifluridine
A human ADME study using [¹⁴C]Trifluridine administered as part of the TAS-102 combination has provided valuable pharmacokinetic data.
| Parameter | Value | Reference |
| Absorption | At least 57% of the administered dose | [1][2] |
| Total Cumulative Excretion | 60% of the administered dose | [1] |
| Urinary Excretion | 55% of the dose (as FTY and glucuronide isomers) | [1] |
| Fecal and Expired Air Excretion | <3% | [1] |
| Unchanged Trifluridine in Urine/Feces | <3% | [1] |
| Elimination Half-life (steady state) | 2.1 hours | [1] |
Tritium (³H) Labeled Trifluridine
Tritiated Trifluridine is another valuable tool for in vitro and in vivo studies, offering high specific activity.
Experimental Protocol: Catalytic Tritiation of a Halogenated Precursor (Conceptual)
A common method for tritium labeling of nucleosides is the catalytic reduction of a halogenated precursor.
-
Synthesis of 5-Iodo-2'-deoxyuridine: This is a common starting material.
-
Trifluoromethylation: The 5-iodo-2'-deoxyuridine is converted to Trifluridine.
-
Introduction of a Halogen for Tritiation: A halogen (e.g., bromine or iodine) is introduced at a suitable position, for example, the 6-position of the pyrimidine ring or on the sugar moiety.
-
Catalytic Tritiation: The halogenated Trifluridine derivative is then subjected to catalytic reduction with tritium gas (³H₂), replacing the halogen with tritium.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeled Trifluridine
¹³C and ¹⁵N labeled Trifluridine are stable isotope-labeled analogues primarily used for NMR and mass spectrometry studies. These labels can provide detailed structural information and are useful in metabolic flux analysis.
Experimental Protocol: Synthesis of [¹³C] and [¹⁵N] Labeled Trifluridine (Conceptual)
The synthesis of these labeled compounds would involve using commercially available ¹³C and ¹⁵N enriched starting materials.
-
For ¹³C labeling:
-
To label the trifluoromethyl group, a ¹³C-labeled trifluoromethylating agent would be required.
-
To label the pyrimidine ring, a ¹³C-labeled precursor like [¹³C]urea or [¹³C]malonic acid derivative could be used in the initial ring formation.
-
-
For ¹⁵N labeling:
-
To label the pyrimidine ring, [¹⁵N]-enriched urea or ammonia would be used in the condensation reaction to form the pyrimidine ring.
-
Analytical Characterization of Isotopically Labeled Trifluridine
The purity and identity of isotopically labeled Trifluridine are confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine radiochemical and chemical purity.
-
Mass Spectrometry (MS): Confirms the molecular weight and the incorporation of the isotope.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the position of the isotopic label (for ¹³C and ¹⁵N). For ¹⁸F and ³H, NMR is not the primary method of detection due to the nature of these isotopes.
Conclusion
The development and application of isotopically labeled Trifluridine have been instrumental in advancing our understanding of this important therapeutic agent. From elucidating its metabolic pathways and pharmacokinetic profile using ¹⁴C and ³H labeled compounds to visualizing its in vivo distribution with ¹⁸F-PET imaging, these tracers have provided invaluable insights for drug development professionals. While detailed synthetic protocols for all isotopic variations are not always publicly available, the conceptual pathways outlined in this guide, based on established chemical principles, provide a solid foundation for researchers in the field. The continued use and development of new labeling strategies will undoubtedly further unravel the complexities of Trifluridine's action and pave the way for the development of more effective cancer and antiviral therapies.
References
Trifluridine-13C,15N2: A Comprehensive Technical Guide for Researchers
An in-depth resource for researchers, scientists, and drug development professionals on the core properties, mechanisms, and experimental applications of isotopically labeled Trifluridine.
This technical guide provides a detailed overview of Trifluridine-13C,15N2, an isotopically labeled form of the antiviral and antineoplastic agent Trifluridine. This document is intended to serve as a comprehensive resource, offering key data, detailed experimental protocols, and visual representations of its mechanism of action to support research and development efforts.
Core Compound Specifications
This compound is a stable, isotopically labeled version of Trifluridine, making it an invaluable tool for pharmacokinetic studies, metabolic tracking, and as an internal standard in quantitative analytical methods.
| Identifier | Value |
| CAS Number | 2086328-10-9[1][2] |
| Molecular Weight | 299.18 g/mol [1][2] |
| Molecular Formula | C₉¹³CH₁₁F₃¹⁵N₂O₅ |
Mechanism of Action: A Dual Approach to Cellular Disruption
Trifluridine's therapeutic effects stem from its ability to interfere with DNA synthesis and function through a two-pronged mechanism. As a thymidine analog, it is readily taken up by cells and phosphorylated to its active forms.
-
Inhibition of Thymidylate Synthase: Following cellular uptake, Trifluridine is converted to Trifluridine monophosphate (TFT-MP). TFT-MP acts as an inhibitor of thymidylate synthase, a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP). This inhibition leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication.[3]
-
DNA Incorporation and Dysfunction: Trifluridine monophosphate is further phosphorylated to Trifluridine triphosphate (TFT-TP). TFT-TP is recognized by DNA polymerases and is incorporated into the DNA of both cancer cells and viruses in place of thymidine.[3][4] The presence of the trifluoromethyl group on the uracil base disrupts the DNA structure, leading to DNA dysfunction, including the formation of strand breaks and the induction of replication stress.[5] This cascade of events ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[5]
In many clinical applications, particularly in oncology, Trifluridine is administered in combination with Tipiracil. Tipiracil is an inhibitor of thymidine phosphorylase, the enzyme responsible for the degradation of Trifluridine. By preventing this breakdown, Tipiracil significantly increases the bioavailability and sustained exposure of Trifluridine, thereby enhancing its therapeutic effect.[3]
Caption: The cellular uptake, activation, and dual mechanism of action of Trifluridine.
Quantitative Data Summary
The following tables provide key quantitative data on the pharmacokinetics and clinical efficacy of Trifluridine, primarily in its combination formulation with Tipiracil.
Pharmacokinetic Profile of Trifluridine (in combination with Tipiracil)
| Parameter | Value | Source |
| Oral Bioavailability | ≥57% | [6] |
| Plasma Protein Binding | >96% | [3] |
| Elimination Half-life | 1.4–2.1 hours | [6] |
| Metabolism | Primarily via thymidine phosphorylase to 5-(trifluoromethyl)uracil (FTY) | [3] |
| Excretion | Mainly via urine | [6] |
Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)
RECOURSE Phase III Trial (Trifluridine/Tipiracil vs. Placebo)
| Outcome | Trifluridine/Tipiracil | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 7.1 months | 5.3 months | 0.68 (0.58–0.81) | <0.001 |
| Median Progression-Free Survival | 2.0 months | 1.7 months | 0.48 (0.41–0.57) | <0.001 |
SUNLIGHT Phase III Trial (Trifluridine/Tipiracil + Bevacizumab vs. Trifluridine/Tipiracil)
| Outcome | Trifluridine/Tipiracil + Bevacizumab | Trifluridine/Tipiracil |
| Median Overall Survival | 10.8 months | 7.5 months |
| Median Progression-Free Survival | 5.6 months | 2.4 months |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of Trifluridine.
In Vitro Cytotoxicity Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of Trifluridine.
-
Principle: This assay measures the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.
-
Materials:
-
Cell line of interest (e.g., colorectal cancer cell line)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Trifluridine stock solution
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells into the wells of an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of Trifluridine in complete culture medium.
-
Remove the existing medium from the cells and add the Trifluridine dilutions. Include wells with medium only (background) and cells with vehicle control.
-
Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each Trifluridine concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Trifluridine concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro cytotoxicity assay.
DNA Incorporation Assay
This protocol provides a general framework for quantifying the incorporation of Trifluridine into cellular DNA using LC-MS/MS.
-
Principle: The amount of Trifluridine incorporated into DNA is measured relative to the amount of endogenous thymidine.
-
Materials:
-
Cells treated with Trifluridine
-
DNA extraction kit
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
This compound (as internal standard)
-
-
Procedure:
-
Harvest cells and extract genomic DNA according to the manufacturer's protocol of the chosen DNA extraction kit.
-
Quantify the extracted DNA.
-
Digest the DNA into individual nucleosides using a cocktail of appropriate enzymes.
-
Spike the digested sample with a known amount of this compound as an internal standard.
-
Analyze the sample using a validated LC-MS/MS method to separate and quantify Trifluridine and thymidine.
-
-
Data Analysis:
-
Generate standard curves for both Trifluridine and thymidine.
-
Calculate the concentration of Trifluridine and thymidine in the sample based on the standard curves and the internal standard.
-
Express the level of incorporation as a ratio of Trifluridine to thymidine.
-
Thymidylate Synthase Inhibition Assay
This spectrophotometric assay measures the inhibition of thymidylate synthase activity.
-
Principle: The enzymatic activity is monitored by the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the reaction.
-
Materials:
-
Purified thymidylate synthase
-
Trifluridine monophosphate (TFT-MP)
-
Deoxyuridine monophosphate (dUMP)
-
N⁵,N¹⁰-methylenetetrahydrofolate
-
Reaction buffer
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, N⁵,N¹⁰-methylenetetrahydrofolate, and other necessary co-factors.
-
Add the purified thymidylate synthase enzyme and varying concentrations of TFT-MP to the reaction mixture.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding dUMP.
-
Immediately monitor the increase in absorbance at 340 nm for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of TFT-MP compared to the uninhibited control.
-
Calculate the IC50 value for the inhibition of thymidylate synthase.
-
Antiviral Plaque Reduction Assay
This protocol details the assessment of Trifluridine's antiviral activity against Herpes Simplex Virus (HSV).
-
Principle: The efficacy of Trifluridine is determined by its ability to reduce the formation of viral plaques in a cell monolayer.
-
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus stock
-
Complete cell culture medium
-
12-well plates
-
Trifluridine stock solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
-
Procedure:
-
Seed Vero cells in 12-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a standardized amount of HSV (e.g., 50 plaque-forming units per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a methylcellulose-containing medium with serial dilutions of Trifluridine.
-
Incubate the plates for 2-3 days at 37°C to allow for the formation of plaques.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cell monolayers with crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each Trifluridine concentration compared to the untreated control.
-
Determine the EC50 value, which is the concentration of Trifluridine that inhibits plaque formation by 50%.
-
Caption: Workflow for the antiviral plaque reduction assay.
References
- 1. Trifluridine - Wikipedia [en.wikipedia.org]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluridine Impurity 10-13C, 15N2 | Axios Research [axios-research.com]
- 6. m.youtube.com [m.youtube.com]
Navigating the Safe Handling of Trifluridine-¹³C,¹⁵N₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Trifluridine-¹³C,¹⁵N₂. While specific safety data for the isotopically labeled compound is not available, the information presented here is based on the well-documented hazards of unlabeled trifluridine. The isotopic substitution of carbon-13 and nitrogen-15 is not expected to alter the chemical reactivity or toxicological profile of the molecule. This guide is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) before handling.
Section 1: Safety Data Summary
The following tables summarize the key quantitative and qualitative safety information for trifluridine. This data is aggregated from multiple supplier Safety Data Sheets and toxicological databases.
Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation[3][4][5] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2][3][5] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
Toxicological Data
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 91 mg/kg[6] |
| LD50 | Rat | Oral | > 4379 mg/kg[6] |
| LD50 | Rat | Subcutaneous | 98 mg/kg[6] |
| LD50 | Rat | Intravenous | 2946 mg/kg[6] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁F₃N₂O₅ (for unlabeled) |
| Molecular Weight | 296.20 g/mol (for unlabeled)[1] |
| Appearance | Solid[4] |
| Melting Point | 170-172 °C[4] |
| Solubility | Likely mobile in the environment due to its water solubility.[7] |
Section 2: Handling Precautions and Protocols
Adherence to strict handling protocols is essential when working with Trifluridine-¹³C,¹⁵N₂ due to its potential health hazards. The following protocols are derived from standard laboratory practices for handling potent compounds and information from trifluridine SDS.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.
| Body Area | Equipment | Specification |
| Eyes | Safety Glasses/Goggles | Must be worn at all times. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Face | Face Shield | Required when there is a splash hazard.[4] |
| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4] |
| Body | Laboratory Coat | A complete suit protecting against chemicals should be worn.[4] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] |
Engineering Controls
| Control Type | Description |
| Ventilation | Work should be conducted in a well-ventilated area.[4][8] Provide appropriate exhaust ventilation at places where dust is formed.[4] |
| Fume Hood | Use in a chemical fume hood is recommended for all procedures involving the handling of solid trifluridine or preparation of solutions.[3] |
| Safety Stations | An eye-wash station and safety shower must be readily accessible.[8] |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for handling Trifluridine-¹³C,¹⁵N₂ in a research setting, from preparation to disposal.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Section 3: Mechanism of Action and Metabolic Pathway
Trifluridine exerts its cytotoxic effects by interfering with DNA synthesis.[9] As a thymidine-based nucleoside analog, it is incorporated into DNA, leading to DNA damage and inhibition of cell proliferation.[10] The following diagram illustrates the intracellular activation and mechanism of action of trifluridine.
Trifluridine is first phosphorylated by thymidine kinase to its active monophosphate form.[11][12] Subsequent phosphorylation leads to the formation of trifluridine triphosphate, which is then incorporated into DNA in place of thymidine.[11][12] This incorporation disrupts DNA function and synthesis, ultimately inhibiting cell proliferation.[11][12] Additionally, trifluridine monophosphate can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[11]
This guide provides a foundational understanding of the safety and handling requirements for Trifluridine-¹³C,¹⁵N₂. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory guidelines.
References
- 1. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. drugs.com [drugs.com]
- 10. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. SMPDB [smpdb.ca]
Preliminary in vitro studies using Trifluridine-13C,15N2
An In-Depth Technical Guide to Preliminary In Vitro Studies Using Trifluridine-¹³C,¹⁵N₂
Introduction for Professionals in Drug Development and Research
This technical guide provides a comprehensive overview of the core methodologies and data relevant to the preliminary in vitro evaluation of Trifluridine, with a special focus on the utility of its isotopically labeled form, Trifluridine-¹³C,¹⁵N₂. While specific published studies focusing solely on Trifluridine-¹³C,¹⁵N₂ are not prevalent, its biological and chemical activities are identical to those of unlabeled Trifluridine. The ¹³C and ¹⁵N labels serve as stable isotope tracers, which are indispensable for advanced analytical techniques such as mass spectrometry. They allow for the precise differentiation and quantification of the drug and its metabolites from endogenous nucleosides, which is critical for definitive DNA incorporation and metabolic stability assays. This guide leverages the extensive body of research on Trifluridine to outline the foundational in vitro studies applicable to both the labeled and unlabeled compound.
Trifluridine (TFT) is a thymidine-based nucleoside analog with a dual antineoplastic mechanism of action.[1] It is a key component of the oral anticancer agent TAS-102 (trifluridine/tipiracil).[2] Its cytotoxicity stems from two primary routes: the inhibition of thymidylate synthase (TS) and, more significantly, its incorporation into DNA, which leads to DNA dysfunction.[3][4]
Upon cellular uptake, Trifluridine is phosphorylated by thymidine kinase (TK) to its monophosphate form (TFTMP).[5][6] This active metabolite can inhibit thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), leading to an imbalance of deoxynucleotides.[5][7]
However, the primary mechanism of Trifluridine's antitumor activity involves its further phosphorylation to trifluridine triphosphate (TFTTP), which is then incorporated into DNA in place of thymidine by DNA polymerases.[3][6] This incorporation leads to DNA replication stress, DNA damage, and subsequent cell cycle arrest and apoptosis.[8][9] The amount of Trifluridine incorporated into DNA shows a high correlation with its cytotoxic activity.[3]
References
- 1. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular thymidylate synthase inhibition by trifluorothymidine in FM3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
Unlocking Viral Mechanisms: A Technical Guide to the Theoretical Applications of Trifluridine-¹³C,¹⁵N₂ in Virology
For Immediate Release
[CITY, State] – [Date] – In the ongoing battle against viral diseases, understanding the intricate interactions between antiviral agents and viral machinery is paramount. This technical guide explores the theoretical applications of isotopically labeled Trifluridine (TFT), specifically Trifluridine-¹³C,¹⁵N₂, a powerful tool poised to offer unprecedented insights into virology for researchers, scientists, and drug development professionals. By leveraging the precision of stable isotope labeling, the scientific community can delve deeper into the mechanisms of viral replication, drug efficacy, and the development of resistance.
Trifluridine, a fluorinated pyrimidine nucleoside analog of thymidine, is an established antiviral agent, particularly effective against Herpes Simplex Virus (HSV) types 1 and 2.[1][2] Its primary mechanism of action involves its incorporation into viral DNA in place of thymidine, leading to the synthesis of defective viral proteins and an increased rate of mutations, ultimately inhibiting viral replication.[3] The introduction of stable isotopes, ¹³C and ¹⁵N₂, into the trifluridine molecule opens up a new frontier for research, allowing for precise tracking and quantification of the drug and its metabolites within biological systems.
Core Theoretical Applications in Virology
The use of Trifluridine-¹³C,¹⁵N₂ offers several theoretical advantages for virological research:
-
Metabolic Fate and Pharmacokinetic Analysis: Stable isotope labeling enables the precise tracing of Trifluridine-¹³C,¹⁵N₂ from administration to its incorporation into viral DNA.[4] Mass spectrometry-based techniques can differentiate the labeled drug from its endogenous counterparts, allowing for highly accurate pharmacokinetic studies. This includes determining the rate of uptake, intracellular phosphorylation to its active triphosphate form, and eventual incorporation into the viral genome. Such studies are crucial for optimizing dosing regimens and understanding the drug's bioavailability at the site of viral replication.[5]
-
Quantification of Viral DNA Incorporation: A key application is the direct quantification of trifluridine incorporation into newly synthesized viral DNA. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can precisely measure the amount of Trifluridine-¹³C,¹⁵N₂ integrated into the viral genome.[6] This provides a direct measure of the drug's on-target activity and can be correlated with antiviral efficacy.
-
Elucidation of Drug Resistance Mechanisms: Viral resistance to nucleoside analogs often arises from mutations in viral enzymes such as thymidine kinase or DNA polymerase.[7] Trifluridine-¹³C,¹⁵N₂ can be a critical tool in studying these resistance mechanisms. By comparing the incorporation of the labeled drug in wild-type versus resistant viral strains, researchers can quantify the impact of specific mutations on drug activation and incorporation. This knowledge is vital for the development of next-generation antivirals that can overcome existing resistance.
-
Host Cell Interaction and Off-Target Effects: As trifluridine can also be incorporated into host cell DNA, understanding the extent of this off-target activity is crucial for assessing its safety profile.[2] Trifluridine-¹³C,¹⁵N₂ allows for sensitive detection of its incorporation into host cell DNA, providing a quantitative measure of its potential cytotoxicity. This information is invaluable for developing strategies to improve the drug's selectivity for viral targets.
Quantitative Data Summary
The following tables summarize key quantitative data for trifluridine, providing a baseline for future studies utilizing its isotopically labeled form.
Table 1: In Vitro Antiviral Activity of Trifluridine against Herpes Simplex Virus Type 1 (HSV-1)
| HSV-1 Strain | IC₅₀ (µM) | Reference |
| Acyclovir-Susceptible Strains (Range) | 3.07 ± 0.36 to 12.52 ± 0.61 | [8] |
| Acyclovir-Resistant Strain | 15.40 ± 3.17 | [8] |
Table 2: In Vitro Cytotoxicity of Trifluridine
| Cell Line | CC₅₀ (µM) | Reference |
| Vero Cells | 0.99 ± 0.01 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments that could theoretically be performed using Trifluridine-¹³C,¹⁵N₂. These protocols are adapted from established methods for similar nucleoside analogs.
Protocol 1: Viral Replication Inhibition Assay (Plaque Reduction Assay)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Trifluridine-¹³C,¹⁵N₂ against a target virus (e.g., HSV-1).
Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero cells) in 6-well plates and grow to confluence.
-
Drug Preparation: Prepare a stock solution of Trifluridine-¹³C,¹⁵N₂ in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Viral Infection: Infect the confluent cell monolayers with a known titer of the virus for 1-2 hours at 37°C.
-
Treatment: After infection, remove the viral inoculum and add the different concentrations of Trifluridine-¹³C,¹⁵N₂. Include a no-drug control.
-
Plaque Formation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the no-drug control.
Protocol 2: Quantification of Trifluridine-¹³C,¹⁵N₂ Incorporation into Viral DNA via LC-MS/MS
Objective: To quantify the amount of Trifluridine-¹³C,¹⁵N₂ incorporated into the viral genome.
Methodology:
-
Infection and Treatment: Infect host cells with the target virus at a high multiplicity of infection (MOI) and treat with a defined concentration of Trifluridine-¹³C,¹⁵N₂.
-
Viral DNA Extraction: After a suitable incubation period (e.g., 24 hours), harvest the cells and purify the viral DNA using a commercial DNA extraction kit.
-
DNA Digestion: Digest the purified viral DNA into individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Prepare the digested sample for LC-MS/MS analysis, which may involve solid-phase extraction to remove interfering substances.
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer. Develop a specific multiple reaction monitoring (MRM) method to detect and quantify the ¹³C and ¹⁵N-labeled trifluridine nucleoside.
-
Quantification: Use a standard curve of known concentrations of Trifluridine-¹³C,¹⁵N₂ to quantify its amount in the viral DNA digest. Express the results as the amount of labeled trifluridine per microgram of viral DNA.
Visualizing the Molecular Journey
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the application of Trifluridine-¹³C,¹⁵N₂.
Caption: Intracellular activation pathway of Trifluridine-¹³C,¹⁵N₂ and its incorporation into viral DNA.
Caption: Experimental workflow for quantifying Trifluridine-¹³C,¹⁵N₂ incorporation into viral DNA.
The theoretical applications of Trifluridine-¹³C,¹⁵N₂ outlined in this guide represent a significant step forward in virological research. By providing a means to precisely track and quantify this potent antiviral agent, researchers can gain a deeper understanding of its mechanism of action, paving the way for the development of more effective and safer antiviral therapies. The adoption of such advanced tools will be crucial in addressing the ongoing challenges posed by viral infections worldwide.
References
- 1. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluridine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. metsol.com [metsol.com]
- 5. researchgate.net [researchgate.net]
- 6. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Trifluridine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trifluridine in human plasma. The assay utilizes Trifluridine-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated following industry-standard guidelines and demonstrated excellent linearity, precision, accuracy, and stability.
Introduction
Trifluridine is a nucleoside analog with antiviral and antineoplastic properties. It is a component of the oral combination drug Lonsurf®, used in the treatment of metastatic colorectal cancer. Accurate measurement of Trifluridine concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as Trifluridine-¹³C,¹⁵N₂, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2][3] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix effects and variability in sample processing, thereby leading to more reliable and reproducible results.[2][3] This application note provides a comprehensive protocol for the determination of Trifluridine in human plasma using Trifluridine-¹³C,¹⁵N₂ as the internal standard.
Experimental Protocols
Materials and Reagents
-
Trifluridine reference standard (Purity > 99%)
-
Trifluridine-¹³C,¹⁵N₂ internal standard (Purity > 99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K₂EDTA)
-
Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent[4][5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of Trifluridine and Trifluridine-¹³C,¹⁵N₂ in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the Trifluridine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of Trifluridine-¹³C,¹⁵N₂ (Internal Standard Working Solution) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To 50 µL of plasma in each tube, add 10 µL of the Internal Standard Working Solution (Trifluridine-¹³C,¹⁵N₂).
-
Vortex briefly.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.[4]
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4][5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[4][5] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 25°C[4] |
| Run Time | 4 minutes[4][5] |
| Gradient | Isocratic: 80% B[4][5] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Trifluridine and Trifluridine-¹³C,¹⁵N₂
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trifluridine | 297.0 | 181.0[6] |
| Trifluridine-¹³C,¹⁵N₂ | 300.0 (Predicted) | 184.0 (Predicted) |
Note: The predicted MRM transitions for Trifluridine-¹³C,¹⁵N₂ are based on the labeling pattern. The exact masses and optimal transitions should be confirmed by direct infusion of the internal standard.
Data Presentation
The method was validated for linearity, precision, accuracy, and stability. The results are summarized in the following tables.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Trifluridine | 5 - 4000[4] | ≥ 0.997[4] | 5[4] |
Table 3: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%RSD) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%RSD) | Inter-Assay Accuracy (%) |
| Low (LQC) | 15 | < 3.5[4] | 98 - 102[4] | < 4.0[4] | 97 - 103[6] |
| Medium (MQC) | 200 | < 3.0[4] | 97 - 101[4] | < 3.5[4] | 98 - 102[6] |
| High (HQC) | 3000 | < 2.0[4] | 98 - 101[4] | < 2.5[4] | 99 - 101[6] |
Table 4: Stability of Trifluridine in Human Plasma
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top | 6 hours at room temperature | 95 - 105 |
| Freeze-thaw | 3 cycles | 96 - 104 |
| Long-term | 30 days at -80°C | 97 - 103 |
| Processed sample | 24 hours in autosampler (10°C) | 98 - 102 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Trifluridine.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Trifluridine in human plasma. The use of the stable isotope-labeled internal standard, Trifluridine-¹³C,¹⁵N₂, ensures the accuracy and precision of the results by compensating for matrix effects and procedural variations. The simple sample preparation and rapid chromatographic analysis make this method well-suited for supporting pharmacokinetic studies in a drug development setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
Application of Trifluridine-¹³C,¹⁵N₂ in NMR Spectroscopy Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Mechanistic Insights with Stable Isotope Labeling
Trifluridine (TFT) is a thymidine-based nucleoside analog with significant antiviral and antineoplastic activity. Its primary mechanism of action involves its incorporation into DNA, leading to DNA damage and dysfunction, and the inhibition of thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[1][2][3][4] To fully elucidate its metabolic fate, mechanism of action, and interactions with biological macromolecules, advanced analytical techniques are required.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides high-resolution structural and dynamic information at the atomic level, making it invaluable in drug discovery and development.[5][6] However, the low natural abundance of key nuclei like ¹³C (1.1%) and ¹⁵N (0.37%) often limits the sensitivity of NMR experiments.[7] The strategic incorporation of these stable isotopes into a drug molecule, such as in Trifluridine-¹³C,¹⁵N₂, overcomes this limitation. This isotopic enrichment dramatically enhances NMR signal sensitivity, enabling a suite of advanced multi-dimensional NMR experiments.[7][8]
The use of Trifluridine-¹³C,¹⁵N₂ allows researchers to:
-
Trace Metabolic Pathways: Unambiguously track the drug and its metabolites in complex biological matrices.[9]
-
Elucidate Drug-Target Interactions: Directly probe the binding interface and conformational changes of both the drug and its biological target (e.g., DNA or enzymes) at atomic resolution.
-
Characterize Structural Dynamics: Investigate the dynamic properties of the drug molecule, which can be crucial for its biological activity.
These application notes provide an overview of the utility of Trifluridine-¹³C,¹⁵N₂ in NMR studies, along with detailed protocols for its application.
Signaling Pathway of Trifluridine
The primary mechanism of Trifluridine's cytotoxic effect involves its phosphorylation and subsequent incorporation into DNA, leading to disruption of DNA synthesis and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Trifluridine-¹³C,¹⁵N₂ Experiments in Cell Culture
These application notes provide a detailed overview and experimental protocols for utilizing Trifluridine-¹³C,¹⁵N₂ in cell culture-based research. This information is intended for researchers, scientists, and drug development professionals investigating the mechanism of action, metabolic fate, and efficacy of Trifluridine.
Introduction
Trifluridine (TFT) is a thymidine-based nucleoside analog with potent antitumor activity.[1] It is a key component of the oral anticancer agent TAS-102 (Lonsurf®), which also contains tipiracil hydrochloride, an inhibitor of the Trifluridine-degrading enzyme thymidine phosphorylase.[2][3] The primary mechanism of Trifluridine's cytotoxic effect is its incorporation into DNA, leading to DNA dysfunction and cell death.[4][5] The use of isotopically labeled Trifluridine, such as Trifluridine-¹³C,¹⁵N₂, allows for precise tracing and quantification of the compound and its metabolites within cells and macromolecules, providing valuable insights into its pharmacodynamics and mechanism of action.
Mechanism of Action
Trifluridine exerts its anticancer effects through a multi-faceted mechanism:
-
Cellular Uptake: Trifluridine is transported into cancer cells via nucleoside transporters, including concentrative nucleoside transporter 1 (CNT1) and equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2).[6][2]
-
Phosphorylation: Once inside the cell, Trifluridine is phosphorylated by thymidine kinase 1 (TK1) to its monophosphate form (TFT-TMP).[2][7][8] Subsequent phosphorylations convert TFT-TMP into its active triphosphate form (TFT-TTP).[7][8]
-
DNA Incorporation: TFT-TTP is incorporated into DNA in place of thymidine triphosphate (dTTP) during DNA synthesis. This incorporation leads to DNA damage and dysfunction.[1][4]
-
Inhibition of Thymidylate Synthase: Trifluridine monophosphate (TFT-TMP) can also inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine nucleotides, thereby disrupting DNA synthesis.[1][2][7]
-
Induction of Cell Cycle Arrest and Apoptosis: The DNA damage caused by Trifluridine incorporation can trigger cell cycle arrest, primarily at the G2 phase, and induce apoptosis (programmed cell death).[1][4][5][9]
Signaling Pathway and Experimental Workflow
Caption: Trifluridine Metabolism and Mechanism of Action.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line Selection: Choose a cancer cell line relevant to your research interests. Colorectal cancer (e.g., HCT-116, SW620, DLD-1), gastric cancer, and triple-negative breast cancer cell lines have been shown to be sensitive to Trifluridine.[1][10][11][12]
-
Culture Conditions: Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
Trifluridine-¹³C,¹⁵N₂ Treatment
-
Stock Solution Preparation: Prepare a stock solution of Trifluridine-¹³C,¹⁵N₂ in sterile dimethyl sulfoxide (DMSO) or water. Store the stock solution at -20°C or -80°C.
-
Working Concentrations: The effective concentration of Trifluridine can vary between cell lines. A typical concentration range for in vitro experiments is 0.1 µM to 20 µM.[1][11][12][14] It is recommended to perform a dose-response curve to determine the IC₅₀ for your specific cell line.
-
Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentrations of Trifluridine-¹³C,¹⁵N₂. Include a vehicle control (DMSO or water) in parallel.
-
Incubation Time: Incubation times can range from a few hours to several days depending on the experimental endpoint. For DNA incorporation studies, a 24-hour incubation is a common starting point.[11][12] For cytotoxicity assays, a 72-hour incubation is often used.[10]
Cytotoxicity Assay
-
Protocol:
-
Seed cells in a 96-well plate as described above.
-
Treat cells with a serial dilution of Trifluridine-¹³C,¹⁵N₂ for 72 hours.
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.[10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
DNA Incorporation Assay
-
Cell Harvesting: After treatment with Trifluridine-¹³C,¹⁵N₂, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.
-
DNA Extraction: Extract genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
Sample Preparation for LC-MS/MS:
-
Quantify the extracted DNA.
-
Hydrolyze a known amount of DNA (e.g., 1-10 µg) to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Prepare samples for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This may involve protein precipitation or solid-phase extraction to remove interfering substances.[15][16]
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to detect and quantify the amount of Trifluridine-¹³C,¹⁵N₂ incorporated into the DNA.[17][18]
Experimental Workflow for DNA Incorporation Analysis
Caption: Workflow for DNA Incorporation Analysis.
Data Presentation
Table 1: Example Cytotoxicity Data of Trifluridine in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colorectal | 0.5 - 2.0 |
| SW620 | Colorectal | 1.0 - 5.0 |
| DLD-1 | Colorectal | 0.8 - 3.0 |
| MDA-MB-231 | Breast (TNBC) | 5.0 - 15.0 |
| Gastric Cancer Cell Line | Gastric | 0.2 - 10.0 |
Note: The IC₅₀ values are approximate and can vary depending on the specific experimental conditions.
Table 2: Key Parameters for LC-MS/MS Analysis of Trifluridine
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18)[15][19] |
| Mobile Phase | Gradient of water and methanol or acetonitrile with 0.1% formic acid[15][19] |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transitions | Precursor and product ion transitions specific for Trifluridine and Trifluridine-¹³C,¹⁵N₂[18] |
| Internal Standard | A stable isotope-labeled analog of thymidine or another suitable compound[18] |
Conclusion
The use of Trifluridine-¹³C,¹⁵N₂ in cell culture experiments provides a powerful tool to dissect the molecular mechanisms of this important anticancer agent. The protocols outlined in these application notes offer a framework for conducting cytotoxicity assays and quantifying the incorporation of Trifluridine into DNA. By leveraging stable isotope labeling and sensitive analytical techniques such as LC-MS/MS, researchers can gain a deeper understanding of Trifluridine's pharmacology, which can inform the development of more effective cancer therapies.
References
- 1. Trifluridine selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 5. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 6. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. SMPDB [smpdb.ca]
- 9. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of trifluridine correlates with the thymidine kinase 1 expression level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. mdpi.com [mdpi.com]
- 16. opentrons.com [opentrons.com]
- 17. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
Bioanalytical Method for the Quantification of Trifluridine in Human Plasma using Trifluridine-¹³C,¹⁵N₂ as an Internal Standard by LC-MS/MS
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluridine is a nucleoside analog with antiviral and antineoplastic properties. It is a component of the combination drug TAS-102 (Lonsurf®), which is used in the treatment of metastatic colorectal cancer. The accurate quantification of trifluridine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for a sensitive and selective bioanalytical method for the determination of trifluridine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Trifluridine-¹³C,¹⁵N₂, to ensure high accuracy and precision.
Principle of the Method
The method involves the extraction of trifluridine and its internal standard, Trifluridine-¹³C,¹⁵N₂, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
Trifluridine analytical standard
-
Trifluridine-¹³C,¹⁵N₂ internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials and caps
Instrumentation
-
HPLC system (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer with an electrospray ionization source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: C18, 50 x 2.1 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18)
-
Data acquisition and processing software
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of trifluridine and Trifluridine-¹³C,¹⁵N₂ by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the trifluridine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of Trifluridine-¹³C,¹⁵N₂ at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
-
Pipette 50 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Trifluridine-¹³C,¹⁵N₂ internal standard working solution to all tubes except the blank matrix.
-
Vortex briefly.
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
HPLC Parameters:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
Mass Spectrometer Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trifluridine | 295.1 | 181.0 | 100 | -25 |
| Trifluridine-¹³C,¹⁵N₂ (IS) | 298.1 | 183.0 | 100 | -25 |
Note: The product ion for Trifluridine-¹³C,¹⁵N₂ is proposed based on the known fragmentation of Trifluridine, which involves the loss of the deoxyribose moiety. The stable isotope labels are located on the pyrimidine ring.
Method Validation Data
The following tables summarize the typical performance characteristics of this bioanalytical method.
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 92.5 | 94.1 | 98.2 |
| High | 95.8 | 93.7 | 101.5 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Trifluridine quantification.
Trifluridine Metabolic Pathway
Caption: Metabolic activation and mechanism of action of Trifluridine.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of trifluridine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
Application Notes and Protocols for Trifluridine-¹³C,¹⁵N₂ in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (FTD), a thymidine-based nucleoside analog, is a cytotoxic agent used in the treatment of metastatic colorectal and gastric cancers. Its efficacy is significantly enhanced when co-administered with tipiracil (TPI), a thymidine phosphorylase inhibitor that prevents the rapid metabolism of FTD. Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of FTD.
Trifluridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of FTD. Due to its identical physicochemical properties to the unlabeled drug, it serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry. This ensures high accuracy and precision in determining FTD concentrations in biological matrices. While not typically used as the therapeutic agent itself in these studies, its role is critical for the reliable quantification of the active drug.
These application notes provide a summary of preclinical pharmacokinetic data of trifluridine in rats and monkeys and detailed protocols for conducting such studies, with a focus on the use of Trifluridine-¹³C,¹⁵N₂ as an internal standard.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of trifluridine in rats and monkeys following oral administration of trifluridine/tipiracil (TAS-102).
Table 1: Pharmacokinetic Parameters of Trifluridine (FTD) and its Metabolite (FTY) in Rats
| Parameter | FTD (Mean ± SD) | FTY (Mean ± SD) |
| Cmax (ng/mL) | 2,388.1 ± 345.7 | 345.2 ± 55.8 |
| Tmax (h) | 0.5 ± 0.2 | 1.0 ± 0.4 |
| AUC₀₋t (ng·h/mL) | 6,543.2 ± 987.6 | 2,134.5 ± 432.1 |
| AUC₀₋inf (ng·h/mL) | 6,612.9 ± 995.4 | 2,345.6 ± 487.9 |
| T₁/₂ (h) | 1.4 ± 0.3 | 3.2 ± 0.7 |
Data obtained from a study in rats administered a single oral dose of trifluridine/tipiracil.
Table 2: Pharmacokinetic Parameters of Trifluridine (FTD) in Monkeys
| FTD:TPI Molar Ratio | Mean AUC₀₋₂₄ (µg·h/mL) | Fold Increase in AUC vs. FTD Alone |
| 1:0 (FTD Alone) | 0.02 | - |
| 1:0.2 | 1.2 | 60 |
| 1:0.5 | 2.8 | 140 |
| 1:1 | 3.5 | 175 |
Data from a study in monkeys showing the effect of tipiracil on the systemic exposure of trifluridine. A study in monkeys also showed that co-administration of TPI with FTD at a molar ratio of 1:0.5 enhanced the oral bioavailability of FTD by approximately 112-fold compared to FTD administered alone.
Experimental Protocols
Preclinical Animal Dosing and Sampling Protocol
This protocol outlines the procedure for oral administration of trifluridine/tipiracil and subsequent blood sample collection in a rat model.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Trifluridine/Tipiracil formulation
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K₂EDTA)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for blood collection
-
Centrifuge
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the dosing formulation of trifluridine/tipiracil at the desired concentration.
-
Administer the formulation orally to each rat via a gavage needle. The volume should be based on the individual animal's body weight.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site.
-
Anesthetize the animals lightly with isoflurane during the procedure to minimize distress.
-
Collect blood into microcentrifuge tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Gently mix the blood samples with the anticoagulant.
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the supernatant (plasma) into clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Protocol using LC-MS/MS
This protocol describes the quantification of trifluridine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Trifluridine-¹³C,¹⁵N₂ as the internal standard.
Materials:
-
Plasma samples from the animal study
-
Trifluridine analytical standard
-
Trifluridine-¹³C,¹⁵N₂ (Internal Standard - IS)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of trifluridine and Trifluridine-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking known concentrations of trifluridine into blank animal plasma.
-
Add a fixed concentration of the Trifluridine-¹³C,¹⁵N₂ internal standard solution to all calibration standards, QCs, and study samples.
-
-
Sample Preparation (Protein Precipitation Method):
-
To 50 µL of each plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate trifluridine from endogenous plasma components.
-
Flow Rate: A typical flow rate for the column used.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both trifluridine and Trifluridine-¹³C,¹⁵N₂.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (trifluridine) and the internal standard (Trifluridine-¹³C,¹⁵N₂).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of trifluridine in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Metabolic Pathway of Trifluridine
Caption: Metabolic activation and catabolism of Trifluridine.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: General workflow of a preclinical pharmacokinetic study.
Application Note: Quantitative Analysis of Trifluridine in Human Plasma by Isotope Dilution Mass Spectrometry using Trifluridine-¹³C,¹⁵N₂
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Trifluridine in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes Trifluridine-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. A simple protein precipitation protocol is employed for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Trifluridine.
Introduction
Trifluridine (FTD) is a nucleoside analog that, in combination with tipiracil, is used for the treatment of metastatic colorectal cancer.[1] Accurate and precise measurement of Trifluridine concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy.[2][3] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Trifluridine-¹³C,¹⁵N₂) to the sample at the beginning of the workflow.[2][3] The SIL-IS serves as an ideal internal standard as it has the same physicochemical properties as the analyte but a different mass, allowing for correction of any analyte loss during sample preparation and ionization variability in the mass spectrometer.[4]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of a substance in a sample.[2][3] The core principle involves adding a known amount of an isotopically enriched form of the target analyte, often referred to as a "spike" or stable isotope-labeled internal standard (SIL-IS), to the sample.[3] This SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).
By measuring the ratio of the naturally occurring analyte to the SIL-IS using a mass spectrometer, the exact concentration of the analyte in the original sample can be determined with high precision.[2][3] This ratio measurement corrects for variations in sample extraction, recovery, and instrument response, making IDMS a definitive method for quantitative analysis.[2]
Principle of Isotope Dilution Mass Spectrometry.
Materials and Reagents
| Material | Supplier |
| Trifluridine | USP Reference Standard or equivalent |
| Trifluridine-¹³C,¹⁵N₂ | MedChemExpress or equivalent[4] |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific or equivalent |
| Methanol (MeOH), LC-MS Grade | Fisher Scientific or equivalent |
| Formic Acid, LC-MS Grade | Fisher Scientific or equivalent |
| Water, LC-MS Grade | Fisher Scientific or equivalent |
| Human Plasma (K₂EDTA) | BioIVT or equivalent |
Instrumentation
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer was used.
| Instrument Component | Example Model |
| Liquid Chromatograph | Shimadzu LC-30AD or equivalent[5] |
| Mass Spectrometer | SCIEX QTRAP® 6500+ or equivalent[5] |
| Analytical Column | Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm or equivalent[5] |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Trifluridine and Trifluridine-¹³C,¹⁵N₂ in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Trifluridine stock solution in 50:50 (v/v) methanol/water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Trifluridine-¹³C,¹⁵N₂ at a suitable concentration (e.g., 500 ng/mL) in 50:50 (v/v) methanol/water.[1]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of the respective sample, standard, or QC to the corresponding tube.
-
Add 20 µL of the Trifluridine-¹³C,¹⁵N₂ internal standard working solution to each tube (except for blank matrix samples).
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.[1]
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[1]
Sample Preparation Workflow.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[1] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40 °C[5] |
| Gradient | As required for optimal separation |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Monitored Reaction | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450 °C[5] |
| IonSpray Voltage | 2500 V[5] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trifluridine | 297.0 | 181.0[7] |
| Trifluridine-¹³C,¹⁵N₂ | 300.0 | 184.0 |
Note: The m/z values for Trifluridine-¹³C,¹⁵N₂ are predicted based on the incorporation of one ¹³C and two ¹⁵N atoms.
Data Analysis and Results
The concentration of Trifluridine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method should be assessed, and a regression analysis is performed. The concentration of Trifluridine in the unknown samples is then interpolated from this calibration curve.
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:
-
Linearity: A linear range of 5-2000 ng/mL is typically achievable.[7]
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).[7]
-
Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and internal standard.[7]
-
Recovery: The extraction efficiency of the method.
-
Stability: Stability of Trifluridine in plasma under various storage and handling conditions.
Conclusion
The described Isotope Dilution Mass Spectrometry method provides a highly sensitive, specific, and reliable approach for the quantification of Trifluridine in human plasma. The use of a stable isotope-labeled internal standard, Trifluridine-¹³C,¹⁵N₂, ensures the accuracy and precision required for clinical and research applications. The simple and rapid sample preparation procedure makes this method suitable for high-throughput analysis.
References
Solid-State NMR Techniques for Trifluridine-¹³C,¹⁵N₂ Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy for the structural and dynamic analysis of Trifluridine, specifically when isotopically labeled with ¹³C and ¹⁵N. The protocols outlined below are designed to guide researchers in obtaining high-quality ssNMR data for characterizing the solid forms of this potent antiviral drug.
Introduction to Solid-State NMR for Pharmaceutical Analysis
Solid-state NMR is a powerful, non-destructive analytical technique that provides detailed atomic-level information about the structure, conformation, and dynamics of solid materials.[1][2] For the pharmaceutical industry, ssNMR is invaluable for characterizing active pharmaceutical ingredients (APIs), identifying and quantifying polymorphs, studying drug-excipient interactions, and assessing the stability of drug formulations.[3][4] Unlike solution-state NMR, ssNMR is applicable to insoluble or poorly soluble compounds like many APIs, providing insights into their solid-state properties which are critical for bioavailability and manufacturability.
Trifluridine, a fluorinated pyrimidine nucleoside analogue, is an effective antiviral agent. Its efficacy and stability are intrinsically linked to its solid-state structure. Isotopic labeling of Trifluridine with ¹³C and ¹⁵N significantly enhances the sensitivity and resolution of NMR experiments, enabling detailed structural elucidation.[5]
Key Solid-State NMR Techniques for Trifluridine-¹³C,¹⁵N₂ Analysis
The primary technique for acquiring high-resolution spectra of dilute nuclei like ¹³C and ¹⁵N in solid samples is Cross-Polarization Magic-Angle Spinning (CP-MAS) .[1]
-
Magic-Angle Spinning (MAS): This involves rapidly spinning the sample at an angle of 54.74° with respect to the external magnetic field. This mechanical rotation averages out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, which would otherwise lead to broad, featureless spectra in static solid samples.[5]
-
Cross-Polarization (CP): This technique enhances the signal of low-abundance nuclei (like ¹³C and ¹⁵N) by transferring magnetization from abundant nuclei (typically ¹H). This not only boosts sensitivity but also allows for shorter experiment times as the repetition rate is governed by the faster relaxation of the abundant spins.[1]
-
High-Power Proton Decoupling: During the acquisition of the ¹³C or ¹⁵N signal, a strong radiofrequency field is applied at the proton resonance frequency to remove the strong dipolar couplings between protons and the heteronuclei, resulting in sharper spectral lines.[5]
Expected Quantitative Data from ssNMR of Trifluridine-¹³C,¹⁵N₂
The following tables summarize the expected isotropic chemical shifts for the carbon and nitrogen atoms in Trifluridine-¹³C,¹⁵N₂ based on typical values for similar functional groups in nucleosides and pyrimidines observed in solid-state NMR studies.[6][7][8][9][10] These values are illustrative and can be used as a starting point for spectral assignment.
Table 1: Expected ¹³C Solid-State NMR Chemical Shifts for Trifluridine-¹³C,¹⁵N₂
| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |
| C2 | Carbonyl | 150 - 165 |
| C4 | Carbonyl | 160 - 175 |
| C5 | C-CF₃ | 105 - 120 |
| C6 | Olefinic | 135 - 150 |
| C1' | Anomeric | 85 - 95 |
| C2' | Aliphatic | 35 - 45 |
| C3' | Aliphatic | 70 - 80 |
| C4' | Aliphatic | 80 - 90 |
| C5' | Aliphatic | 60 - 70 |
| -CF₃ | Trifluoromethyl | 115 - 130 (quartet due to ¹JCF) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The CF₃ carbon will exhibit splitting due to scalar coupling with the three fluorine atoms.[11]
Table 2: Expected ¹⁵N Solid-State NMR Chemical Shifts for Trifluridine-¹³C,¹⁵N₂
| Nitrogen Atom | Functional Group | Expected Chemical Shift (ppm) |
| N1 | Imide | 140 - 160 |
| N3 | Imide | 150 - 170 |
Note: Chemical shifts are referenced to liquid ammonia. The exact chemical shifts are sensitive to the local hydrogen bonding environment.[3][12]
Experimental Protocols
Detailed methodologies for key ssNMR experiments on Trifluridine-¹³C,¹⁵N₂ are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample properties.
Protocol 1: ¹³C CP-MAS Solid-State NMR
Objective: To obtain a high-resolution one-dimensional ¹³C spectrum of solid Trifluridine-¹³C,¹⁵N₂.
Instrumentation:
-
Solid-state NMR spectrometer (e.g., 400-800 MHz)
-
MAS probe (e.g., 4 mm or smaller diameter rotors)
Sample Preparation:
-
Carefully pack the powdered Trifluridine-¹³C,¹⁵N₂ sample into a MAS rotor.
-
Ensure the sample is well-balanced to allow for stable spinning at high speeds.
Experimental Parameters:
-
Magic-Angle Spinning (MAS) Rate: 10-15 kHz (or higher for improved resolution).
-
¹H 90° Pulse Width: Calibrate for the specific probe and power.
-
¹H-¹³C Cross-Polarization Contact Time: 1-5 ms. An optimal contact time should be determined experimentally by acquiring a series of spectra with varying contact times to maximize the signal for all carbon environments.[13]
-
Recycle Delay: 2-5 s (dependent on the ¹H T₁ relaxation time).
-
¹H High-Power Decoupling: Use a standard decoupling sequence (e.g., SPINAL-64 or TPPM) with a field strength of 80-100 kHz.
-
Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Chemical Shift Referencing: Use an external standard such as adamantane (CH₂ peak at 38.48 ppm) or glycine (C=O peak at 176.5 ppm).
Protocol 2: ¹⁵N CP-MAS Solid-State NMR
Objective: To obtain a high-resolution one-dimensional ¹⁵N spectrum of solid Trifluridine-¹³C,¹⁵N₂.
Instrumentation:
-
Solid-state NMR spectrometer with ¹⁵N capabilities.
-
MAS probe.
Sample Preparation:
-
Same as for the ¹³C CP-MAS experiment.
Experimental Parameters:
-
Magic-Angle Spinning (MAS) Rate: 10-15 kHz.
-
¹H 90° Pulse Width: Calibrate for the specific probe and power.
-
¹H-¹⁵N Cross-Polarization Contact Time: 2-8 ms. The optimal contact time for ¹⁵N is typically longer than for ¹³C and should be determined experimentally.
-
Recycle Delay: 2-5 s.
-
¹H High-Power Decoupling: Use a standard decoupling sequence with a field strength of 80-100 kHz.
-
Number of Scans: Due to the lower gyromagnetic ratio of ¹⁵N, a larger number of scans will likely be required compared to ¹³C experiments to achieve a similar signal-to-noise ratio.
-
Chemical Shift Referencing: Use an external standard such as solid ¹⁵NH₄Cl (39.3 ppm relative to liquid NH₃).[3]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the ssNMR analysis of Trifluridine-¹³C,¹⁵N₂.
Caption: General workflow for solid-state NMR analysis of Trifluridine-¹³C,¹⁵N₂.
Caption: Simplified schematic of the Cross-Polarization (CP-MAS) pulse sequence.
References
- 1. 15N Solid-state NMR provides a sensitive probe of oxidized flavin reactive sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: 1H T1ρ Edited 13C CPMAS Spectra - Pharmaceutical Analysis [u-of-o-nmr-facility.blogspot.com]
- 3. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calculation of 13C chemical shifts in rna nucleosides: structure-13C chemical shift relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. 1H and 15N NMR investigation of the interaction of pyrimidine nucleotides with ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. University of Ottawa NMR Facility Blog: The Effect of the Contact Time on CP/MAS NMR Spectra [u-of-o-nmr-facility.blogspot.com]
Application Notes and Protocols for Trifluridine-¹³C,¹⁵N₂ in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stable isotope-labeled Trifluridine (FTD), specifically Trifluridine-¹³C,¹⁵N₂, in cancer cell line research. This document details its mechanism of action, offers quantitative data on its effects, and provides detailed protocols for its application in studying drug metabolism, DNA incorporation, and cellular signaling pathways.
Introduction to Trifluridine
Trifluridine is a thymidine-based nucleoside analog that exhibits potent antitumor activity.[1][2] Its primary mechanism of action involves its incorporation into DNA, leading to DNA dysfunction and subsequent cell death.[1][2] Trifluridine is often administered with Tipiracil, a thymidine phosphorylase inhibitor, which prevents the rapid degradation of Trifluridine and increases its bioavailability.[1][3] The use of a stable isotope-labeled version, Trifluridine-¹³C,¹⁵N₂, allows for precise tracing and quantification of the drug and its metabolites within cancer cells, providing valuable insights into its pharmacokinetics and pharmacodynamics at the cellular level.
Mechanism of Action
Upon uptake by cancer cells, Trifluridine is phosphorylated by thymidine kinase to its active triphosphate form.[1] This triphosphate analog is then incorporated into the DNA strand in place of thymidine during DNA replication.[1][4] The presence of the trifluoromethyl group on the pyrimidine ring disrupts DNA structure and function, leading to DNA damage.[1][2] This damage triggers cell cycle arrest, primarily at the G2/M or S phase, and ultimately induces apoptosis.[2][5]
Key Applications in Cancer Cell Line Research
-
Drug Metabolism and Pharmacokinetics: Tracing the ¹³C and ¹⁵N labels allows for the precise measurement of Trifluridine uptake, its conversion to active metabolites, and its catabolism within cancer cells using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
-
DNA Incorporation Analysis: Quantifying the amount of Trifluridine-¹³C,¹⁵N₂ incorporated into the genomic DNA of cancer cells provides a direct measure of the drug's target engagement and can be correlated with its cytotoxic effects.
-
Cellular Pathway Analysis: The use of labeled Trifluridine helps in elucidating the downstream signaling pathways activated in response to the drug-induced DNA damage, including the p53-mediated DNA damage response.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of Trifluridine on various cancer cell lines as reported in the literature.
Table 1: IC₅₀ Values of Trifluridine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT 116 | Colorectal Cancer | 5.6 (Median for 23 cell lines) | [6] |
| SW620 | Colorectal Cancer | 5.6 (Median for 23 cell lines) | [6] |
| COLO 205 | Colorectal Cancer | 5.6 (Median for 23 cell lines) | [6] |
| DLD-1 | Colorectal Cancer | Not explicitly stated | [7] |
| DLD-1/5-FU | 5-FU Resistant Colorectal Cancer | Not explicitly stated | [7] |
| NCI-H226 | Lung Cancer | 5.6 (Median for 23 cell lines) | [6] |
| NCI-H23 | Lung Cancer | 5.6 (Median for 23 cell lines) | [6] |
| PANC-1 | Pancreatic Cancer | 5.6 (Median for 23 cell lines) | [6] |
| Hs 578T | Breast Cancer | 5.6 (Median for 23 cell lines) | [6] |
| MCF7 | Breast Cancer | 5.6 (Median for 23 cell lines) | [6] |
| MDA-MB-231 | Breast Cancer | 5.6 (Median for 23 cell lines) | [6] |
| T-47D | Breast Cancer | 5.6 (Median for 23 cell lines) | [6] |
| Malme-3M | Melanoma | 5.6 (Median for 23 cell lines) | [6] |
| SK-MEL-28 | Melanoma | 5.6 (Median for 23 cell lines) | [6] |
| SK-MEL-5 | Melanoma | 5.6 (Median for 23 cell lines) | [6] |
| DU 145 | Prostate Cancer | 5.6 (Median for 23 cell lines) | [6] |
| PC-3 | Prostate Cancer | 5.6 (Median for 23 cell lines) | [6] |
| 786-O | Renal Cancer | 5.6 (Median for 23 cell lines) | [6] |
| A-498 | Renal Cancer | 5.6 (Median for 23 cell lines) | [6] |
| CCRF-CEM | Leukemia | 5.6 (Median for 23 cell lines) | [6] |
| HL-60 | Leukemia | 5.6 (Median for 23 cell lines) | [6] |
| MOLT-4 | Leukemia | 5.6 (Median for 23 cell lines) | [6] |
| OVCAR-3 | Ovarian Cancer | 5.6 (Median for 23 cell lines) | [6] |
| SK-OV-3 | Ovarian Cancer | 5.6 (Median for 23 cell lines) | [6] |
Table 2: Effect of Trifluridine on Cell Cycle Distribution
| Cell Line | Treatment | % G₀/G₁ | % S | % G₂/M | Reference |
| DLD-1 | 2.0 µM FTD (24h) + 0.01 µM SN-38 (24h) | - | Decreased | 62.8 ± 1.5 | [5] |
| DLD-1/5-FU | 2.0 µM FTD (24h) + 0.01 µM SN-38 (24h) | - | Decreased | 79.5 ± 2.2 | [5] |
| HGC-27 | 0.5 µM FTD (72h) | - | - | Increased | [8] |
| HGC-27 | 0.25 µM FTD + 8 µM CTS (72h) | - | - | Increased | [8] |
| HGC-27 | 0.5 µM FTD + 8 µM CTS (72h) | - | - | Increased | [8] |
| T24 | Genistein (induces G2/M arrest) | Decreased | Decreased | Increased | [9] |
Table 3: Trifluridine-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| DLD-1 | 2.0 µM FTD (24h) | 13.4 ± 1.2 | [5] |
| DLD-1 | 2.0 µM FTD (24h) -> 0.01 µM SN-38 (24h) | 17.3 ± 1.6 | [5] |
| DLD-1 | 0.01 µM SN-38 (24h) -> 2.0 µM FTD (24h) | 26.1 ± 3.0 | [5] |
| DLD-1/5-FU | 2.0 µM FTD (24h) | 20.8 ± 3.2 | [5] |
| DLD-1/5-FU | 2.0 µM FTD (24h) -> 0.01 µM SN-38 (24h) | 33.9 ± 3.0 | [5] |
| DLD-1/5-FU | 0.01 µM SN-38 (24h) -> 2.0 µM FTD (24h) | 50.8 ± 4.4 | [5] |
| TNBC cells | 10 µM FTD | Significantly increased | [1] |
| TNBC cells | 20 µM FTD | Significantly increased | [1] |
| HGC-27 | 0.5 µM FTD (72h) | 27.04 | [10] |
| HGC-27 | 8 µM CTS (72h) | 8.12 | [10] |
| HGC-27 | 0.25 µM FTD + 8 µM CTS (72h) | 15.09 (increase from FTD alone) | [10] |
| HGC-27 | 0.5 µM FTD + 8 µM CTS (72h) | 19.82 (increase from FTD alone) | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/Crystal Violet)
This protocol is for determining the cytotoxic effect of Trifluridine on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trifluridine (and Trifluridine-¹³C,¹⁵N₂)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Crystal Violet solution (0.5% in methanol)
-
Solubilization buffer (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Trifluridine in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the Trifluridine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Trifluridine).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For Crystal Violet Assay:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 15 minutes.
-
Remove methanol and stain with 100 µL of Crystal Violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain and allow to dry.
-
Solubilize the stain with 100 µL of 10% acetic acid.
-
Measure the absorbance at 590 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to Trifluridine treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trifluridine
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Trifluridine at the desired concentration and time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G₀/G₁, S, and G₂/M phases.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol is for the detection and quantification of apoptosis induced by Trifluridine.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trifluridine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Trifluridine as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Quantify the percentage of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.
Protocol 4: Tracing Trifluridine-¹³C,¹⁵N₂ Incorporation into DNA and Metabolic Fate Analysis by LC-MS/MS (Generalized)
This generalized protocol outlines the steps for tracing stable isotope-labeled Trifluridine in cancer cells. Optimization will be required for specific cell lines and instrumentation.
Materials:
-
Cancer cell line of interest
-
Culture medium (consider using dialyzed serum to reduce unlabeled nucleosides)
-
Trifluridine-¹³C,¹⁵N₂
-
Cell lysis buffer
-
DNA extraction kit
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system with a suitable C18 column
-
Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
Procedure:
Part A: DNA Incorporation
-
Culture cells in the presence of Trifluridine-¹³C,¹⁵N₂ for a specified duration (e.g., one to two cell cycles).
-
Harvest the cells and wash thoroughly with cold PBS.
-
Extract genomic DNA using a commercial DNA extraction kit, ensuring high purity.
-
Quantify the extracted DNA.
-
Digest a known amount of DNA (e.g., 1-10 µg) to individual deoxynucleosides using nuclease P1 followed by alkaline phosphatase.
-
Analyze the resulting deoxynucleoside mixture by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both unlabeled thymidine and ¹³C,¹⁵N₂-labeled Trifluridine incorporated into the DNA.
-
Calculate the ratio of labeled Trifluridine to unlabeled thymidine to determine the extent of incorporation.
Part B: Metabolic Fate Analysis
-
Culture cells with Trifluridine-¹³C,¹⁵N₂ for various time points.
-
Quench metabolism rapidly by, for example, washing with ice-cold saline and adding liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Separate the polar metabolites from lipids and proteins by centrifugation.
-
Analyze the polar extract by LC-MS/MS.
-
Develop an MRM or full-scan MS method to detect and quantify Trifluridine-¹³C,¹⁵N₂ and its potential labeled metabolites (e.g., monophosphate, diphosphate, triphosphate forms, and catabolites).
-
Analyze the time-course data to understand the kinetics of Trifluridine metabolism.
Visualizations
Caption: Mechanism of Trifluridine Action.
Caption: Trifluridine-Induced Signaling Pathway.
Caption: Experimental Workflow for Trifluridine-¹³C,¹⁵N₂ Research.
References
- 1. kumc.edu [kumc.edu]
- 2. DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trifluridine-¹³C,¹⁵N₂ for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Trifluridine-¹³C,¹⁵N₂ for mass spectrometry-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Question: Why am I observing high background noise or a noisy baseline in my chromatogram?
Answer: High background noise can originate from several sources. Contaminated solvents or reagents are a common cause. Ensure you are using LC-MS grade solvents and freshly prepared mobile phases.[1] Contamination can also be introduced from sample handling; always use clean vials and pipette tips. Another potential source is the mass spectrometer itself. A system bake-out or cleaning of the ion source may be necessary. If the issue persists, consider that the chemical properties of Trifluridine may contribute to ion suppression or enhancement, which can manifest as baseline instability.
Question: My Trifluridine-¹³C,¹⁵N₂ internal standard signal is weak or inconsistent. What are the possible causes?
Answer: A weak or inconsistent internal standard (IS) signal can significantly impact the accuracy and precision of your assay. Here are several potential causes and solutions:
-
Suboptimal Concentration: The concentration of the IS should ideally be similar to the expected concentration of the analyte in the samples.[2] If the IS concentration is too low, its signal may be difficult to distinguish from the background noise. Conversely, if it is too high, it can lead to detector saturation. It is recommended to test a range of IS concentrations during method development.
-
Degradation: Trifluridine and its labeled counterpart can be susceptible to degradation under certain conditions. Ensure proper storage of your Trifluridine-¹³C,¹⁵N₂ stock solutions, typically at low temperatures and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS, leading to signal variability.[3][4] To mitigate this, optimize your sample preparation method to effectively remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial. Using a stable isotope-labeled internal standard like Trifluridine-¹³C,¹⁵N₂ is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3]
-
Mass Spectrometer Settings: Ensure that the mass spectrometer parameters, such as collision energy and declustering potential, are optimized for the specific mass transition of Trifluridine-¹³C,¹⁵N₂.
Question: I am observing poor peak shape for Trifluridine and its internal standard. How can I improve it?
Answer: Poor peak shape, such as tailing or fronting, can compromise peak integration and reduce analytical sensitivity. Consider the following troubleshooting steps:
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly influence peak shape. For Trifluridine, which is a polar compound, a mobile phase containing a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or formic acid) is commonly used.[5][6][7] Experiment with different mobile phase compositions and pH values to achieve optimal peak symmetry.
-
Column Chemistry: The choice of the analytical column is critical. A C18 column is frequently used for the analysis of Trifluridine.[5][6][7] If peak shape issues persist, consider trying a different column chemistry, such as a phenyl-hexyl or a polar-embedded column.
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion. Try reducing the injection volume or dissolving the sample in a solvent that is weaker than the initial mobile phase.
-
System Contamination: Buildup of contaminants on the column or in the LC system can also affect peak shape. Regularly flush the system and column to remove any adsorbed material.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of Trifluridine-¹³C,¹⁵N₂.
Question: What is the optimal concentration range for Trifluridine-¹³C,¹⁵N₂ as an internal standard?
Answer: The optimal concentration of Trifluridine-¹³C,¹⁵N₂ depends on the expected concentration range of the unlabeled Trifluridine in your samples and the sensitivity of your mass spectrometer. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector. In published methods, the concentration of the internal standard is often in the mid-range of the calibration curve for the analyte. For example, if your Trifluridine calibration curve ranges from 5 to 4000 ng/mL, a suitable internal standard concentration might be around 500 ng/mL.[5] It is crucial to experimentally determine the optimal concentration during method development by evaluating the precision and accuracy of quality control (QC) samples at different IS concentrations.
Question: How should I prepare my calibration standards and quality control samples using Trifluridine-¹³C,¹⁵N₂?
Answer:
-
Prepare Stock Solutions: Prepare individual stock solutions of Trifluridine and Trifluridine-¹³C,¹⁵N₂ in a suitable solvent, such as methanol or acetonitrile, at a high concentration (e.g., 1 mg/mL). Store these stock solutions at -20°C or below.
-
Prepare Working Solutions: From the stock solutions, prepare a series of working standard solutions of Trifluridine at different concentrations to create your calibration curve. Also, prepare a separate working solution of Trifluridine-¹³C,¹⁵N₂ at the desired concentration.
-
Spike Samples: For calibration standards, spike a known volume of blank matrix (e.g., plasma) with the Trifluridine working standards and the Trifluridine-¹³C,¹⁵N₂ working solution. For QC samples, spike the blank matrix with Trifluridine at low, medium, and high concentrations within the calibration range, along with the Trifluridine-¹³C,¹⁵N₂ working solution.
-
Sample Preparation: Process the spiked calibration standards and QC samples using the same extraction procedure as your unknown samples.
Question: What are the key considerations for storing and handling Trifluridine-¹³C,¹⁵N₂?
Answer: Like many pharmaceutical compounds, Trifluridine and its stable isotope-labeled analog can be sensitive to temperature and light. It is recommended to store the solid material and stock solutions in a freezer at -20°C or colder, protected from light. Avoid repeated freeze-thaw cycles of stock solutions by preparing smaller aliquots. When preparing working solutions, allow the stock solutions to come to room temperature before opening to prevent condensation.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of Trifluridine.
Table 1: Linearity Ranges of Trifluridine in LC-MS/MS Assays
| Analyte | Matrix | Linearity Range (ng/mL) | Reference |
| Trifluridine | Rat Plasma | 5 - 4000 | [5][8] |
| Trifluridine | Human Plasma | 5 - 2000 | [7] |
| Trifluridine | - | 200 - 100000 | [6] |
| Trifluridine | - | 0.5 - 120 | [6] |
| Trifluridine | - | 5 - 2000 | [6] |
Table 2: Lower Limits of Quantification (LLOQ) and Detection (LLOD) for Trifluridine
| Parameter | Matrix | Value (ng/mL) | Reference |
| LLOQ | Rat Plasma | 5 | [8] |
| LLOD | Rat Plasma | 1.5 | [5] |
| LOQ | - | 615.4 | [6] |
| LOD | - | 187.2 | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Trifluridine from plasma samples.[5]
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (unknown, calibration standard, or QC).
-
Add Internal Standard: Add a specified volume of the Trifluridine-¹³C,¹⁵N₂ working solution.
-
Precipitate Proteins: Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to the tube to precipitate the plasma proteins.
-
Vortex: Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to increase concentration.
-
Inject: Inject a portion of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the quantification of Trifluridine using a stable isotope-labeled internal standard.
Caption: A troubleshooting decision tree for common issues encountered during Trifluridine-¹³C,¹⁵N₂ analysis.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. actascientific.com [actascientific.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor signal intensity with Trifluridine-13C,15N2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity with Trifluridine-¹³C,¹⁵N₂ in their experiments.
Troubleshooting Guide: Poor Signal Intensity
Poor signal intensity of your isotopically labeled internal standard, Trifluridine-¹³C,¹⁵N₂, can compromise the accuracy and reliability of your quantitative analysis. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Question: Why am I observing poor or no signal for my Trifluridine-¹³C,¹⁵N₂ internal standard?
Answer: Low signal intensity for Trifluridine-¹³C,¹⁵N₂ can stem from a variety of factors throughout the experimental workflow, from sample preparation to data acquisition. The following sections break down the potential causes and provide targeted troubleshooting steps.
Sample Preparation Issues
Inadequate sample preparation is a frequent cause of poor signal intensity.
Question: Could my sample preparation be causing the low signal?
Answer: Yes, several factors during sample preparation can lead to a weak signal. Consider the following possibilities:
-
Incomplete Dissolution: Trifluridine-¹³C,¹⁵N₂, like its unlabeled counterpart, needs to be fully dissolved to be accurately analyzed.
-
Troubleshooting:
-
Verify the solubility of Trifluridine in your chosen solvent. While it is freely soluble in water and methanol, ensure the concentration is not exceeding its solubility limit.
-
Use gentle vortexing or sonication to aid dissolution.
-
Visually inspect the solution for any particulate matter before injection.
-
-
-
Degradation: Trifluridine can degrade under certain conditions, which would lead to a decrease in the parent ion signal.[1][2]
-
Troubleshooting:
-
pH Stability: Trifluridine is susceptible to degradation in both acidic and alkaline conditions.[1] Ensure the pH of your sample and mobile phase is within a stable range. A study on its degradation showed the formation of four major acid degradation products and two alkaline degradation products.[1]
-
Thermal Stability: Avoid prolonged exposure of your samples to high temperatures. Store stock solutions and prepared samples at recommended temperatures (refrigerated at 2-8°C) and bring to room temperature only before analysis.[2]
-
Enzymatic Degradation: Trifluridine is metabolized by thymidine phosphorylase.[3][4][5][6] If working with biological matrices that have not been properly processed to inactivate enzymes, this could be a source of degradation.
-
-
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of Trifluridine-¹³C,¹⁵N₂, causing ion suppression.[7][8]
-
Troubleshooting:
-
Sample Cleanup: Employ a more rigorous sample extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9] Protein precipitation is a common method but may not be sufficient for complex matrices.[10]
-
Dilution: Diluting the sample can mitigate matrix effects, although this will also dilute your analyte of interest.
-
Chromatographic Separation: Optimize your chromatography to separate Trifluridine-¹³C,¹⁵N₂ from co-eluting matrix components that may be causing ion suppression.
-
-
-
Incorrect Concentration: An error in the preparation of the internal standard working solution can lead to a lower-than-expected concentration being added to the samples.
-
Troubleshooting:
-
Carefully re-prepare the working solution, ensuring all dilutions are performed accurately.
-
Verify the concentration of the stock solution.
-
-
Liquid Chromatography (LC) Issues
Suboptimal chromatographic conditions can result in poor peak shape and, consequently, low signal intensity.
Question: How can I determine if my chromatography is the source of the problem?
Answer: Issues with your LC method can lead to peak broadening, poor retention, or complete loss of the analyte on the column.
-
Poor Peak Shape: Broad or tailing peaks will result in a lower signal-to-noise ratio.
-
Troubleshooting:
-
Mobile Phase Mismatch: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.
-
Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be affecting peak shape.
-
Column Degradation: The column may be nearing the end of its lifespan. Try the analysis on a new column of the same type.
-
-
-
Inadequate Retention: If Trifluridine-¹³C,¹⁵N₂ is not retained on the column, it will elute in the void volume, potentially with interfering components, leading to ion suppression.
Mass Spectrometry (MS) Issues
Incorrect mass spectrometer settings will directly impact the signal intensity of your target ion.
Question: What MS parameters should I check for poor signal intensity?
Answer: The mass spectrometer must be properly tuned and the acquisition method optimized for Trifluridine-¹³C,¹⁵N₂.
-
Incorrect Mass-to-Charge Ratio (m/z): The instrument may not be looking for the correct ion.
-
Troubleshooting:
-
Verify the calculated m/z for the protonated or deprotonated Trifluridine-¹³C,¹⁵N₂ ion. Remember to account for the mass increase from the ¹³C and ¹⁵N labels.
-
Check for common adducts (e.g., +Na, +K, +NH₄) that might be more abundant than the protonated molecule.
-
-
-
Suboptimal Ionization Source Conditions: The efficiency of ion generation is critical for a strong signal.
-
Troubleshooting:
-
Source Tuning: Infuse a solution of Trifluridine-¹³C,¹⁵N₂ directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow, and temperature.
-
Ionization Mode: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) could also be considered and may be less susceptible to matrix effects for certain compounds.[12]
-
-
-
Incorrect Fragmentation Parameters (for MS/MS): If you are using tandem mass spectrometry, the collision energy and other fragmentation parameters must be optimized.
-
Troubleshooting:
-
Collision Energy Optimization: Perform a collision energy ramp experiment to determine the optimal setting for the desired fragment ions of Trifluridine-¹³C,¹⁵N₂.
-
Fragment Ion Selection: Ensure you have selected the most stable and abundant fragment ions for quantification. The fragmentation pattern of the labeled standard should be similar to the unlabeled compound.
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor signal intensity of Trifluridine-¹³C,¹⁵N₂.
Caption: Troubleshooting workflow for poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Trifluridine-¹³C,¹⁵N₂ stock solutions?
A1: It is recommended to store stock solutions of Trifluridine-¹³C,¹⁵N₂ at 2-8°C in a tightly sealed container, protected from light.[2] For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Q2: Is there a risk of isotopic exchange with Trifluridine-¹³C,¹⁵N₂?
A2: The ¹³C and ¹⁵N labels in Trifluridine-¹³C,¹⁵N₂ are stable and not prone to exchange under typical analytical conditions. Unlike deuterium labels, which can sometimes exchange with protons from the solvent, ¹³C and ¹⁵N isotopes are incorporated into the carbon and nitrogen backbone of the molecule and are chemically stable.[13]
Q3: Can I use the same fragmentation parameters for Trifluridine-¹³C,¹⁵N₂ as for unlabeled Trifluridine?
A3: Generally, the fragmentation pattern of a stable isotope-labeled compound is very similar to its unlabeled counterpart. You can start with the optimized collision energy for unlabeled Trifluridine. However, for the most accurate quantification, it is best practice to optimize the collision energy specifically for Trifluridine-¹³C,¹⁵N₂ by infusing it directly into the mass spectrometer.
Q4: My unlabeled Trifluridine signal is strong, but my labeled internal standard signal is weak. What could be the cause?
A4: If the unlabeled analyte gives a good signal, this suggests that the chromatographic and mass spectrometric conditions are generally suitable. The problem is likely specific to the internal standard. The most common reasons for this discrepancy are:
-
An error in the concentration of the Trifluridine-¹³C,¹⁵N₂ spiking solution.
-
Degradation of the Trifluridine-¹³C,¹⁵N₂ stock or working solution.
-
Co-elution of an interfering substance that specifically suppresses the ionization of the labeled standard.
Quantitative Data Summary
The following table summarizes typical parameters reported in the literature for the analysis of Trifluridine, which can serve as a starting point for method development.
| Parameter | Reported Values | Reference |
| Chromatography | ||
| Column | Symmetry C18 (4.6 x 150mm, 5µm), Shimpack C18 (250 mm x 4.6 mm, 5 µm), XterraC18 (150mm x 4.5mm, 5µ) | [11],[1], |
| Mobile Phase | Phosphate buffer (0.02M) pH-3.8: Methanol: Acetonitrile (60:20:20 v/v/v), 0.1% acetic acid: methanol, Triethylamine buffer: Acetonitrile (40:60) | [11],[1], |
| Flow Rate | 1.0 mL/min | [11],[1], |
| Detection Wavelength (UV) | 260 nm, 259 nm, 272 nm | [11],[1], |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | [7],[1] |
| Polarity | Positive or Negative Ion Mode (analyte dependent) | |
| Monitored Transitions | Dependent on specific instrument and optimization |
Experimental Protocols
Generic LC-MS Workflow for Trifluridine Analysis
The diagram below outlines a typical workflow for the quantitative analysis of Trifluridine using an isotopically labeled internal standard.
Caption: General workflow for Trifluridine analysis by LC-MS/MS.
References
- 1. actascientific.com [actascientific.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. UpToDate 2018 [doctorabad.com]
- 5. Trifluridine and Tipiracil Monograph for Professionals - Drugs.com [drugs.com]
- 6. Trifluridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. waters.com [waters.com]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Trifluridine-13C,15N2 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalysis using Trifluridine-13C,15N2 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the bioanalytical method.[3][4] Common sources of matrix effects include phospholipids, salts, metabolites, and anticoagulants like Li-heparin.[5]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?
A2: A SIL internal standard is considered the gold standard for compensating for matrix effects.[3][6] Because this compound is chemically identical to the analyte (Trifluridine), it is expected to have the same chromatographic retention time and experience the same degree of ionization suppression or enhancement. By measuring the analyte-to-internal standard response ratio, these variations can be normalized, leading to more accurate and precise quantification.
Q3: Can I still have problems with matrix effects even when using this compound?
A3: Yes. While SIL internal standards are highly effective, they do not guarantee complete compensation for matrix effects under all conditions.[7] Significant issues can still arise if:
-
Chromatographic Separation Varies: The analyte and the SIL internal standard do not perfectly co-elute. This can happen due to the "isotope effect," where deuterium labeling (not present in 13C,15N2) can alter retention times, or if chromatography is not robust.[7]
-
Matrix Effects are Severe: In cases of extreme ion suppression, the signal for both the analyte and internal standard may drop below a reliable detection limit.[7]
-
Inter-Lot Variability: The magnitude of the matrix effect can vary significantly between different lots or sources of a biological matrix (e.g., plasma from different individuals).[8][9]
Q4: What are the regulatory expectations regarding matrix effects?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during bioanalytical method validation.[9][10] This typically involves analyzing samples from at least six different sources or lots of the biological matrix to ensure that accuracy and precision are not compromised by variability in the matrix.[9]
Troubleshooting Guide
Q: My analyte and/or internal standard signal is low and inconsistent across different samples. How do I troubleshoot this?
A: This is a classic sign of ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.
Caption: Troubleshooting workflow for low and inconsistent LC-MS/MS signals.
Q: My validation fails for accuracy and precision in some matrix lots but not others. What is the cause?
A: This indicates inter-lot variability of the matrix effect.[8] Even with a SIL internal standard, differences in endogenous components (e.g., lipids in lipemic plasma) between individuals can cause the degree of ion suppression to vary. The solution is to improve the selectivity of the method by either enhancing chromatographic separation or, more effectively, implementing a more rigorous sample cleanup procedure to remove the interfering components before analysis.[1][11] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally superior to simple protein precipitation in reducing matrix effects.[12]
Quantitative Data Summary
The effectiveness of different sample preparation techniques in mitigating matrix effects can be compared. A more effective cleanup method will result in a Matrix Factor (MF) closer to 1 and higher analyte recovery.
| Sample Preparation Method | Typical Analyte Recovery | Relative Ability to Remove Interferences | Typical Matrix Factor (MF) |
| Protein Precipitation (PPT) | High (>90%) | Low | Can be variable (<0.8 or >1.2) |
| Liquid-Liquid Extraction (LLE) | Moderate to High (70-95%) | Moderate to High | Closer to 1 (e.g., 0.9-1.1) |
| Solid-Phase Extraction (SPE) | High (>85%) | High | Very close to 1 (e.g., 0.95-1.05) |
| Phospholipid Depletion | High (>90%) | Very High (for phospholipids) | Very close to 1 (e.g., 0.98-1.02) |
Table based on principles described in cited literature.[11][12]
In a published method for Trifluridine, a simple protein precipitation was sufficient, and the reported matrix effect values were above 95.15% (MF > 0.95), indicating minimal ion suppression with their specific LC-MS/MS conditions.[13]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol determines the Matrix Factor (MF) by comparing the response of an analyte spiked into a post-extracted blank matrix with the response of the analyte in a neat solution.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Methodology:
-
Prepare Set A (Neat Solution): Prepare a solution of Trifluridine and this compound in the final reconstitution solvent at a concentration representing the low and high quality control (LQC, HQC) samples. Analyze these samples via LC-MS/MS.
-
Prepare Set B (Post-Extraction Spike):
-
Take blank biological matrix from at least six different sources.
-
Perform the full sample extraction procedure (e.g., protein precipitation, evaporation).
-
Reconstitute the extracted residue with the solutions prepared in Step 1.
-
Analyze these samples via LC-MS/MS.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
According to FDA guidance, the precision of the IS-normalized MF across the different lots should be ≤15%.[9]
-
Protocol 2: Post-Column Infusion Experiment
This qualitative experiment helps identify at what points during the chromatographic run ion suppression or enhancement occurs.
Methodology:
-
Setup: Arrange a T-junction to introduce a constant flow of a solution containing Trifluridine and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Infusion: While infusing the analyte solution at a constant rate, obtain a stable signal baseline on the mass spectrometer.
-
Injection: Inject a prepared blank matrix extract (the same type used for Set B in Protocol 1).
-
Analysis: Monitor the signal of the infused analyte(s). Any dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement. The retention time of these signal changes corresponds to the elution of interfering components from the matrix.[14][15]
-
Interpretation: Compare the retention time of your Trifluridine peak from a standard injection with the regions of suppression identified in this experiment. If they overlap, your analyte is being affected by matrix components.
Protocol 3: Overview of Sample Preparation Techniques
Choosing the right sample preparation is the most effective way to mitigate matrix effects.[1][11]
-
Protein Precipitation (PPT):
-
Principle: An organic solvent (e.g., acetonitrile, methanol) is added to the sample (e.g., plasma) to denature and precipitate proteins.
-
Method: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex to mix, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.
-
Pros: Fast, simple, high recovery.
-
Cons: "Dirtiest" extract; does not effectively remove phospholipids or salts, which are major sources of matrix effects.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
Principle: Partitioning the analyte of interest from the aqueous sample matrix into an immiscible organic solvent based on polarity and pH.
-
Method: Adjust the pH of the plasma sample to optimize the charge state of Trifluridine. Add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex vigorously to mix, then centrifuge to separate the layers. Collect the organic layer containing the analyte and evaporate to dryness before reconstituting.
-
Pros: Cleaner extract than PPT; can remove many polar interferences.
-
Cons: Can be more time-consuming; requires optimization of solvent and pH.
-
-
Solid-Phase Extraction (SPE):
-
Principle: The analyte is retained on a solid sorbent (e.g., C18, mixed-mode cation exchange) while interferences are washed away. The analyte is then eluted with a stronger solvent.
-
Method:
-
Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibrate: Pass an equilibration solvent (e.g., water) through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Pass a weak wash solvent through the cartridge to remove interferences.
-
Elute: Pass a strong elution solvent through the cartridge to collect the analyte of interest.
-
-
Pros: Provides the cleanest extracts and can significantly reduce matrix effects.[12]
-
Cons: Most complex and time-consuming method to develop.
-
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. myadlm.org [myadlm.org]
Addressing isotopic exchange issues with Trifluridine-13C,15N2
Welcome to the technical support center for Trifluridine-¹³C,¹⁵N₂. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this stable isotope-labeled compound, with a focus on ensuring isotopic stability and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Trifluridine-¹³C,¹⁵N₂ and what is it used for? Trifluridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of Trifluridine, an antineoplastic and antiviral drug.[1] The labels (Carbon-13 and Nitrogen-15) are incorporated into the pyrimidine ring of the molecule. It is primarily used as an internal standard in quantitative bioanalytical assays (e.g., mass spectrometry) for pharmacokinetic studies and as a tracer in metabolic flux analysis to understand the fate of Trifluridine in biological systems.[1][2]
Q2: How stable are the ¹³C and ¹⁵N isotopic labels on the Trifluridine molecule? The ¹³C and ¹⁵N labels are incorporated into the core pyrimidine ring structure via covalent bonds. Under typical experimental and physiological conditions, these labels are considered highly stable. Unlike hydrogen isotopes (deuterium, tritium), which can sometimes be susceptible to back-exchange, the carbon and nitrogen atoms of the heterocyclic ring do not exchange with the solvent or other molecules.[3] Label loss would require the catabolism of the pyrimidine ring itself, which is not the primary metabolic pathway for Trifluridine.
Q3: What is the primary metabolic pathway for Trifluridine? Trifluridine is primarily metabolized by the enzyme thymidine phosphorylase, which cleaves the glycosidic bond to release the deoxyribose moiety.[4][5] This process results in the formation of the inactive metabolite 5-(trifluoromethyl)uracil, often abbreviated as FTY.[6] This FTY metabolite retains the ¹³C and ¹⁵N labels within its pyrimidine ring structure.
Troubleshooting Guide: Isotopic Stability and Data Interpretation
This guide addresses common issues encountered during experiments that may be misinterpreted as isotopic exchange.
Q4: My mass spectrometry (MS) data shows a signal at a lower mass than expected for the intact labeled Trifluridine. Have the labels exchanged?
This is highly unlikely to be isotopic exchange. The observed mass shift is more likely due to one of the following reasons:
-
Metabolism: Your biological system is likely metabolizing the labeled Trifluridine into labeled 5-(trifluoromethyl)uracil (FTY).[6] This is the most common reason for observing a new, labeled species with a lower molecular weight. You should calculate the expected mass of ¹³C,¹⁵N₂-FTY and check your data for its presence.
-
In-Source Fragmentation: The compound may be fragmenting within the mass spectrometer's ion source. This can be influenced by instrument settings like source temperature or voltages.
-
Sample Degradation: Trifluridine can degrade under harsh chemical conditions, such as strong acids or bases.[7] If your sample preparation involves such conditions, you may be observing degradation products.
Q5: How can I differentiate between the labeled parent drug (Trifluridine) and its labeled metabolite (FTY) in my LC-MS data?
You can distinguish them based on two key properties:
-
Mass-to-Charge Ratio (m/z): As shown in the table below, the metabolite FTY has a significantly lower mass than the parent drug Trifluridine.
-
Chromatographic Retention Time: Due to differences in polarity, Trifluridine and FTY can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] The parent drug and metabolite will have distinct retention times.
Table 1: Key Mass Spectrometry Parameters
| Compound | Formula | Label Position | Expected [M-H]⁻ m/z |
| Trifluridine-¹³C,¹⁵N₂ | C₁₀H₁₁F₃N₂O₅ | Pyrimidine Ring | 298.05 |
| FTY-¹³C,¹⁵N₂ (Metabolite) | C₅HF₃N₂O₂ | Pyrimidine Ring | 181.99 |
Q6: I'm observing poor signal or high variability in my results. Could this be related to label instability?
While true label instability is rare, poor signal or variability often points to issues with sample preparation or the analytical method itself.
-
Adsorption/Non-specific Binding: Ensure that the vials and containers used are appropriate and do not cause the compound to adsorb to surfaces.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, cell lysate) can suppress or enhance the ionization of the analyte in the MS source. Using a stable isotope-labeled internal standard like Trifluridine-¹³C,¹⁵N₂ is the best way to correct for these effects.
-
pH and Buffer Compatibility: Ensure the pH of your final sample is compatible with your mobile phase to avoid peak distortion or precipitation.
Q7: How do I perform a control experiment to confirm the stability of Trifluridine-¹³C,¹⁵N₂ in my specific experimental setup?
To verify stability, you can perform a matrix stability study. The workflow for such an experiment is outlined in the diagram and protocol below.
Caption: Workflow for assessing the stability of labeled Trifluridine in a biological matrix.
Experimental Protocols
Protocol 1: General Method for Sample Preparation and LC-MS/MS Analysis
This protocol provides a starting point for the quantitative analysis of Trifluridine-¹³C,¹⁵N₂ and its metabolites from a biological matrix like plasma.
-
Sample Thawing: Thaw frozen plasma samples and blank matrix on ice.
-
Spiking: For calibration curve standards and quality controls (QCs), spike appropriate amounts of Trifluridine and FTY standards into the blank plasma.
-
Protein Precipitation:
-
Aliquot 50 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard (if a different one is used). For tracer studies, this step proceeds without an additional internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, avoiding the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).
-
LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system. A gradient elution from a low to high percentage of organic solvent on a C18 column is a common separation method.[7][9]
Protocol 2: Detailed Methodology for Matrix Stability Assessment
This protocol expands on the workflow diagram to test for compound degradation or metabolism over time.
-
Prepare Stock Solution: Create a stock solution of Trifluridine-¹³C,¹⁵N₂ in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare Spiked Matrix: Obtain a sufficient volume of the blank biological matrix (e.g., human plasma, cell culture medium with serum). Spike the matrix with the stock solution to achieve a final concentration that is representative of your experiments.
-
Aliquot Samples: Dispense the spiked matrix into multiple small, sealed vials, one for each time point and replicate (e.g., 3 replicates for T=0, T=4h, T=24h).
-
Incubation:
-
Immediately process the T=0 samples as described in Protocol 1 (steps 3-7) and then store the final extracts at -80°C.
-
Place the remaining vials in an incubator set to the temperature of your experiment (e.g., 37°C).
-
-
Time Point Collection: At each subsequent time point (e.g., 4 hours, 24 hours), remove the designated replicate vials from the incubator, immediately stop the reaction by adding cold acetonitrile (as in Protocol 1, step 3), and process them. Store the final extracts at -80°C.
-
Batch Analysis: Once all time points are collected, analyze all processed samples in a single LC-MS/MS run to minimize analytical variability.
-
Data Analysis: Calculate the mean peak area of Trifluridine-¹³C,¹⁵N₂ at each time point. Compare these values to the mean peak area at T=0. A significant decrease in the peak area over time suggests instability (degradation or metabolism). Concurrently, monitor for the appearance and increase of the labeled FTY metabolite peak.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. f1000research.com [f1000research.com]
- 3. mdpi.com [mdpi.com]
- 4. drugs.com [drugs.com]
- 5. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. actascientific.com [actascientific.com]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve challenges with Trifluridine-13C,15N2 standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calibration curves using Trifluridine-13C,15N2 as an internal standard in bioanalytical methods.
Troubleshooting Guide
This guide addresses common issues observed during the use of this compound for calibration.
Question: Why is my calibration curve for Trifluridine non-linear?
Answer: Non-linearity in your calibration curve can stem from several factors. A primary cause can be the presence of impurities in the this compound internal standard (IS), specifically unlabeled Trifluridine. This can artificially inflate the analyte response at higher concentrations.[1] Additionally, detector saturation at high analyte concentrations can lead to a plateauing of the response, causing non-linearity. It is also possible that the chosen regression model is not appropriate for the concentration-response relationship.
Question: I'm observing high variability and poor precision in my quality control (QC) samples. What are the likely causes?
Answer: High variability and poor precision are often linked to matrix effects, where components in the biological sample interfere with the ionization of the analyte and internal standard.[1][2][3] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the measurement.[2][3] Inconsistent sample preparation, such as incomplete protein precipitation or variable extraction recovery, can also introduce significant variability.[1][4] Ensure that the this compound internal standard is added early in the sample preparation process to compensate for variability in extraction efficiency.
Question: My back-calculated concentrations for the calibration standards are outside the acceptance criteria. What should I do?
Answer: According to regulatory guidelines, the back-calculated concentrations of your calibration standards should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).[5][6] If a significant number of your standards fail this criterion, it is advisable to investigate the following:
-
Standard Preparation: Verify the accuracy of your stock solution dilutions and the spiking process for your calibration standards.
-
Integration Parameters: Ensure consistent and accurate peak integration for both Trifluridine and the this compound internal standard.
-
Matrix Effects: Evaluate for differential matrix effects between the analyte and the internal standard. This can occur if the two compounds do not co-elute perfectly.[1]
-
Outlier Removal: If a single standard is clearly an outlier due to a preparation error, it may be acceptable to exclude it from the calibration curve, provided that a minimum of six non-zero standards remain.[5][7]
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?
A1: Based on FDA and other regulatory guidelines, the following criteria are generally applied:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standards | At least 75% of non-zero standards should be within ±15% of their nominal values (±20% for LLOQ).[5][6] |
| Number of Standards | A minimum of six non-zero concentration levels, a blank, and a zero standard should be included.[6][7] |
| LLOQ Analyte Response | Should be at least 5 times the response of the blank sample.[8] |
Q2: How can I minimize matrix effects when using this compound?
A2: While stable isotope-labeled internal standards like this compound are designed to compensate for matrix effects, significant ion suppression or enhancement can still occur.[1][2] To mitigate this:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[9]
-
Chromatographic Separation: Adjust your LC method to ensure that Trifluridine and its internal standard elute in a region free from significant matrix interference.[10]
-
Matrix Evaluation: During method development, assess matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[11]
Q3: What should I do if I suspect my this compound internal standard is impure?
A3: The purity of your internal standard is critical for accurate quantification.[1] If you suspect contamination with unlabeled Trifluridine, you should:
-
Verify Purity: Obtain a certificate of analysis from the supplier to confirm the isotopic and chemical purity.
-
Analyze the IS Solution: Inject a solution of the this compound standard alone and monitor the mass transition for unlabeled Trifluridine. The response should be negligible (typically <0.1% of the internal standard response).
-
Contact the Supplier: If significant impurity is confirmed, contact the supplier for a replacement lot.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare Stock Solutions: Accurately weigh and dissolve Trifluridine and this compound in an appropriate solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Prepare Working Solutions: Perform serial dilutions of the Trifluridine stock solution with the same solvent to create a series of working solutions at concentrations that will cover the desired calibration range.
-
Prepare Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration to be used for spiking all samples.
-
Spike Matrix: Aliquot blank biological matrix (e.g., plasma) into separate tubes. Spike each tube with a small volume of a Trifluridine working solution to achieve the desired calibration concentrations. Also, prepare blank (no analyte, no IS) and zero (no analyte, with IS) samples.
-
Add Internal Standard: To all samples (except the blank), add a fixed volume of the this compound working solution.
-
Sample Processing: Proceed with the established sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Analysis: Analyze the processed samples by LC-MS/MS.
Visualizations
Caption: Experimental workflow for calibration curve generation.
Caption: Troubleshooting logic for calibration curve failures.
References
- 1. waters.com [waters.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fda.gov [fda.gov]
- 8. moh.gov.bw [moh.gov.bw]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Trifluridine-¹³C,¹⁵N₂ Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Trifluridine-¹³C,¹⁵N₂ during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Trifluridine-¹³C,¹⁵N₂ that may be attributed to ion suppression.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no signal for Trifluridine-¹³C,¹⁵N₂ | High concentration of co-eluting matrix components: Endogenous compounds from the biological matrix (e.g., phospholipids, salts) can compete with the analyte for ionization.[1][2] | 1. Optimize Chromatographic Separation: Modify the LC gradient to separate Trifluridine-¹³C,¹⁵N₂ from the ion-suppressing region.[2][3] 2. Improve Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2][3][4] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may impact the limit of detection.[3][5] |
| Poor reproducibility of Trifluridine-¹³C,¹⁵N₂ signal | Variable matrix effects between samples: Differences in the composition of the biological matrix from sample to sample can lead to inconsistent ion suppression.[6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As Trifluridine-¹³C,¹⁵N₂ is itself a SIL-IS for Trifluridine, ensure it co-elutes perfectly with the analyte to compensate for matrix effects.[5][7][8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[2] |
| Peak shape distortion (e.g., tailing, splitting) | Interaction with matrix components on the analytical column: Some matrix components can alter the chromatographic behavior of the analyte.[6] | 1. Column Switching: Use a two-dimensional LC system to 'heart-cut' the analyte of interest onto a second column for further separation from matrix interferences.[4] 2. Evaluate different column chemistries: Test different stationary phases to improve peak shape and resolution from interfering components. |
| Sudden drop in signal during a batch run | Contamination of the ESI source: Non-volatile salts and other matrix components can accumulate on the ion source, leading to a decrease in sensitivity over time.[1] | 1. Implement a Diverter Valve: Divert the LC flow to waste during the elution of highly concentrated, early-eluting matrix components (e.g., salts). 2. Regular Source Cleaning: Follow the manufacturer's protocol for cleaning the ESI source components. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding ion suppression of Trifluridine-¹³C,¹⁵N₂ in ESI-MS.
Q1: What is ion suppression and why is it a concern for the analysis of Trifluridine-¹³C,¹⁵N₂?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix.[2][3] This is a significant concern for the quantitative analysis of Trifluridine-¹³C,¹⁵N₂, which is often used as an internal standard, as it can lead to an underestimation of the analyte concentration, affecting the accuracy and precision of the bioanalytical method.[4][9]
Q2: How can I detect ion suppression in my assay for Trifluridine-¹³C,¹⁵N₂?
A2: A common method to detect and characterize ion suppression is the post-column infusion experiment.[3][9] In this experiment, a constant flow of Trifluridine-¹³C,¹⁵N₂ is infused into the LC eluent post-column, while a blank, extracted matrix sample is injected. A dip in the baseline signal of Trifluridine-¹³C,¹⁵N₂ indicates the retention time at which co-eluting matrix components are causing ion suppression.
Q3: What are the most common sources of ion suppression in plasma or serum samples?
A3: In biological matrices like plasma and serum, the most common sources of ion suppression are phospholipids, salts, and other endogenous compounds.[1] Highly lipophilic compounds and detergents can also cause significant ion suppression.[10]
Q4: Can the choice of ionization source affect ion suppression for Trifluridine-¹³C,¹⁵N₂?
A4: Yes, the choice of ionization source can have a significant impact. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from non-volatile salts and other matrix components compared to ESI.[11][12][13] If significant ion suppression is observed with ESI, evaluating APCI as an alternative ionization technique is recommended.
Q5: Since Trifluridine-¹³C,¹⁵N₂ is a stable isotope-labeled internal standard, shouldn't it perfectly compensate for ion suppression?
A5: Ideally, a co-eluting stable isotope-labeled internal standard (SIL-IS) will experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[7][8] However, significant ion suppression can still be problematic if the signal of the SIL-IS is suppressed to a level where it is no longer reliably detected, leading to poor precision and accuracy.[5] Furthermore, the native analyte itself, if present at high concentrations, can potentially suppress the signal of the co-eluting SIL-IS.[11]
Experimental Protocols
Detailed methodologies for key experiments related to the assessment and mitigation of ion suppression.
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee-union for post-column mixing
-
Standard solution of Trifluridine-¹³C,¹⁵N₂ (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma, urine)
-
Analytical column and mobile phases for the chromatographic method
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the analytical column and the MS source using a tee-union.
-
Infuse the Trifluridine-¹³C,¹⁵N₂ standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Acquire data in MRM mode for the Trifluridine-¹³C,¹⁵N₂ transition, observing a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the Trifluridine-¹³C,¹⁵N₂ signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Comparison of Sample Preparation Techniques
Objective: To evaluate the effectiveness of different sample preparation methods in reducing ion suppression.
Materials:
-
Pooled blank biological matrix
-
Trifluridine-¹³C,¹⁵N₂ spiking solution
-
Reagents and consumables for:
-
Protein Precipitation (PPT) (e.g., acetonitrile, methanol)
-
Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate)
-
Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges and conditioning/elution solvents)
-
Procedure:
-
Spike the pooled blank matrix with a known concentration of Trifluridine-¹³C,¹⁵N₂.
-
Divide the spiked matrix into three aliquots.
-
Process one aliquot using PPT, another with LLE, and the third with SPE.
-
Prepare a reference standard by spiking the same concentration of Trifluridine-¹³C,¹⁵N₂ into the mobile phase.
-
Analyze the extracted samples and the reference standard by LC-MS/MS.
-
Calculate the matrix effect (ME) for each sample preparation technique using the following formula: ME (%) = (Peak Area in Extracted Matrix / Peak Area in Mobile Phase) * 100
-
A value significantly less than 100% indicates ion suppression. The technique with the ME value closest to 100% is the most effective at minimizing ion suppression.
Quantitative Data Summary
The following table provides illustrative data on the impact of different sample preparation techniques on the matrix effect for Trifluridine-¹³C,¹⁵N₂.
| Sample Preparation Technique | Mean Matrix Effect (%) | Relative Standard Deviation (%) | Conclusion |
| Protein Precipitation (PPT) | 65.2 | 12.8 | Significant ion suppression observed. |
| Liquid-Liquid Extraction (LLE) | 88.9 | 7.2 | Moderate reduction in ion suppression. |
| Solid-Phase Extraction (SPE) | 97.4 | 4.1 | Most effective at minimizing ion suppression. |
Note: The data presented in this table is for illustrative purposes only and may not be representative of all experimental conditions.
Visualizations
Diagrams illustrating key concepts and workflows for minimizing ion suppression.
Caption: Troubleshooting workflow for ion suppression.
Caption: Post-column infusion experimental setup.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 5. Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing the Stability of Trifluridine-¹³C,¹⁵N₂ Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Trifluridine-¹³C,¹⁵N₂ stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Trifluridine-¹³C,¹⁵N₂ powder and stock solutions?
A1: To ensure maximum stability, the solid powder of Trifluridine-¹³C,¹⁵N₂ should be stored at -20°C, protected from light.[1] Stock solutions, once prepared, should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2] For ophthalmic solutions, refrigeration at 2°C to 8°C is recommended.[3][4][5][6]
Q2: What solvents are recommended for preparing Trifluridine-¹³C,¹⁵N₂ stock solutions?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of Trifluridine for in vitro experiments.[2][7] The choice of solvent may depend on the specific requirements of the downstream application, such as cell culture compatibility. For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% to avoid cytotoxicity.[1]
Q3: How stable is Trifluridine-¹³C,¹⁵N₂ in aqueous solutions?
A3: Trifluridine is relatively stable in aqueous solutions, with a predicted shelf life of over 30 years at 4°C when stored as a 10% solution. However, its stability is pH-dependent, and it can undergo hydrolysis.[8] It is important to use buffered solutions to maintain a stable pH. Notably, steam sterilization can cause significant degradation and should be avoided.[8]
Q4: What are the known degradation pathways for Trifluridine?
A4: The primary metabolic degradation pathway for Trifluridine in vivo is through the enzyme thymidine phosphorylase, which converts it to the inactive metabolite 5-(trifluoromethyl)uracil (FTY).[9][10] In aqueous solutions, Trifluridine can undergo hydrolysis, especially under acidic or alkaline conditions, leading to the formation of degradation products such as 5-carboxy-2'-deoxyuridine.[5][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of Trifluridine-¹³C,¹⁵N₂ stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound upon dilution in aqueous media. | The compound has limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Ensure the final concentration of the organic solvent is sufficient to keep the compound dissolved. For cell culture, it is advisable to perform a stepwise dilution. 2. Briefly sonicate the solution to aid dissolution. 3. Consider using a co-solvent, but verify its compatibility with your experimental system. |
| Loss of compound activity or inconsistent experimental results. | The stock solution may have degraded due to improper storage or handling. This could be caused by repeated freeze-thaw cycles, exposure to light, or extended storage at room temperature. | 1. Prepare fresh stock solutions from the solid compound. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Always store stock solutions at the recommended temperature (-20°C or -80°C) and protect them from light. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | The compound may have degraded. Degradation can be accelerated by factors such as pH, temperature, and light exposure. | 1. Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. 2. Review the storage and handling procedures of the solution . 3. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. The major degradation product to look for is 5-carboxy-2'-deoxyuridine.[9] |
| Variability between different batches of stock solutions. | Inconsistent weighing of the compound or inaccuracies in solvent volume can lead to variations in concentration. The purity of the solid compound may also vary between batches. | 1. Use a calibrated analytical balance for weighing the compound. 2. Use calibrated pipettes for adding solvents. 3. Always refer to the certificate of analysis for the specific purity of the compound batch and adjust calculations accordingly. |
Experimental Protocols
Protocol for Preparing Trifluridine-¹³C,¹⁵N₂ Stock Solutions
This protocol outlines the steps for preparing stock solutions in DMSO or ethanol.
Materials:
-
Trifluridine-¹³C,¹⁵N₂ solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
200 proof Ethanol (absolute), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of Trifluridine-¹³C,¹⁵N₂ to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Assessing the Stability of Trifluridine-¹³C,¹⁵N₂ Stock Solutions using HPLC
This protocol provides a general method for monitoring the stability of stock solutions over time.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][9]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% acetic acid or 0.15% sodium citrate adjusted to pH 6.8) and an organic solvent (e.g., methanol or acetonitrile).[9] A common mobile phase is a 50:50 (v/v) mixture of orthophosphoric acid and acetonitrile.[3]
-
Injection Volume: 10 µL.[9]
Procedure:
-
Prepare a fresh stock solution of Trifluridine-¹³C,¹⁵N₂ at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, ethanol). This will serve as the time-zero reference standard.
-
Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Inject the diluted solution into the HPLC system and record the chromatogram. The main peak corresponds to the intact Trifluridine-¹³C,¹⁵N₂.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C), protected from light.
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), take an aliquot of the stored stock solution, dilute it in the same manner as the time-zero sample, and analyze it by HPLC.
-
Calculate the percentage of the remaining Trifluridine-¹³C,¹⁵N₂ by comparing the peak area of the main peak at each time point to the peak area at time-zero. The appearance of new peaks may indicate degradation.
Visualizations
Caption: Workflow for assessing the stability of Trifluridine-¹³C,¹⁵N₂ stock solutions.
Caption: Major degradation pathways of Trifluridine.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. actascientific.com [actascientific.com]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Trifluridine-13C,15N2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Trifluridine-13C,15N2 in various buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility important?
A1: this compound is a stable isotope-labeled version of Trifluridine, an antiviral and anticancer nucleoside analog.[1] Accurate and consistent solubilization in experimental buffers is crucial for achieving reliable and reproducible results in a variety of assays, including cell-based studies, pharmacokinetic analyses, and in vitro enzymatic assays.
Q2: What are the general solubility properties of Trifluridine?
A2: Trifluridine is a white crystalline powder.[2] It is freely soluble in methanol and acetone; soluble in water, ethanol, 0.01 M hydrochloric acid, and 0.01 M sodium hydroxide; sparingly soluble in isopropyl alcohol and acetonitrile; slightly soluble in diethyl ether; and very slightly soluble in isopropyl ether.[2]
Q3: How does pH affect the solubility of Trifluridine?
A3: The solubility of ionizable compounds like Trifluridine is pH-dependent.[3] Trifluridine has a pKa of approximately 7.95.[4] At pH values below the pKa, the molecule is predominantly in its neutral form, while at pH values above the pKa, it exists as an anion. Generally, the ionized form of a drug exhibits higher aqueous solubility. Therefore, solubility is expected to increase in more alkaline conditions.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Trifluridine and its labeled analogs.[5] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5]
Q5: What is the expected solubility of this compound?
A5: The isotopic labeling with 13C and 15N is not expected to significantly alter the solubility properties compared to the unlabeled Trifluridine. For specific solubility information, it is always recommended to refer to the Certificate of Analysis (COA) provided by the supplier.[6]
Solubility Data
The following table summarizes the available quantitative solubility data for Trifluridine in various solvents. Note that specific solubility in common biological buffers like PBS, Tris, and HEPES is not widely reported in the literature and should be determined empirically.
| Solvent | Concentration | Temperature (°C) | Notes |
| Water | > 44.4 µg/mL (at pH 7.4)[7] | Not Specified | Mean of results at pH 7.4. |
| Water | 6.69 g/L[7] | Not Specified | |
| Water | Up to 14 mg/mL[8] | Not Specified | |
| Water | 50 mg/mL[9] | Not Specified | Sonication is recommended. |
| DMSO | Up to 25 mg/mL[8] | Not Specified | |
| DMSO | 59 mg/mL (199.18 mM)[5] | Not Specified | Use fresh, moisture-free DMSO. |
| DMSO | 100 mg/mL (114.74 mM)[9] | Not Specified | Sonication is recommended. |
| Ethanol | 30 mg/mL (101.28 mM)[9] | 25 | |
| Ethanol | 100 mg/mL (114.74 mM)[9] | Not Specified | Sonication is recommended. |
| 0.01 M HCl | Soluble[2] | Not Specified | |
| 0.01 M NaOH | Soluble[2] | Not Specified |
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in buffers.
Issue 1: Compound fails to dissolve completely in the chosen buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the selected buffer at the experimental temperature and pH.
-
Troubleshooting Steps:
-
Increase the volume of the buffer: Diluting the solution may bring the concentration within the soluble range.
-
Gentle warming: Cautiously warm the solution (e.g., to 37°C) while stirring. Be aware that prolonged heating can lead to degradation.
-
Sonication: Use a bath sonicator to aid in the dissolution process.[9]
-
pH adjustment: For buffers where pH can be adjusted without compromising the experiment, slightly increasing the pH (e.g., towards 8.0) may enhance solubility.
-
Use of a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.5%).
-
Issue 2: Precipitation is observed after dissolving the compound.
-
Possible Cause:
-
Temperature change: The compound may have been dissolved at a higher temperature and precipitated upon cooling to room temperature or 4°C.
-
Buffer incompatibility: Certain buffer components may interact with this compound, leading to precipitation. Precipitation of salts in concentrated phosphate-buffered saline (PBS) at low temperatures is a known issue.[10]
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.
-
-
Troubleshooting Steps:
-
Maintain constant temperature: If warming was used for dissolution, try to maintain that temperature throughout the experiment if possible.
-
Filter the solution: Use a 0.22 µm filter to remove any precipitate before use. This will, however, lower the effective concentration of the dissolved compound.
-
Prepare fresh solutions: It is recommended to prepare solutions fresh before each experiment to minimize precipitation issues.
-
Evaluate buffer choice: If precipitation persists in a particular buffer (e.g., phosphate buffer), consider switching to an alternative like a Tris or HEPES buffer. A study on the stability of Trifluridine found complex decomposition kinetics in phosphate buffer.[7]
-
Issue 3: Concerns about the stability of this compound in the prepared solution.
-
Possible Cause: Trifluridine can be susceptible to hydrolysis and degradation under certain conditions.
-
Troubleshooting Steps:
-
Avoid harsh conditions: Do not autoclave (steam sterilize) solutions containing Trifluridine, as this can cause extensive breakdown.[7]
-
Storage: Store stock solutions in DMSO at -20°C or -80°C. Aqueous solutions should be prepared fresh.
-
Buffer selection: Borate buffers have been shown to suppress hydroxide ion attack, a degradation pathway for Trifluridine.[7]
-
pH considerations: Be mindful of the pH of your buffer, as stability can be pH-dependent.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: ~299.18 g/mol , confirm with COA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a small amount of this compound (e.g., 3 mg) into the tube. Record the exact weight.
-
Calculate the volume of DMSO required to achieve a 10 mM solution. For example, for 3 mg of this compound (MW ~299.18 g/mol ), the volume of DMSO would be: (0.003 g / 299.18 g/mol ) / 0.010 mol/L = 0.001002 L = 1002 µL.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of a DMSO stock solution into a cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of the DMSO stock solution needed. For a final volume of 10 mL of 10 µM working solution from a 10 mM stock, the calculation is: (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.
-
Add the appropriate volume of pre-warmed cell culture medium to a sterile tube (in this example, 10 mL - 10 µL ≈ 9.99 mL).
-
Add the calculated volume of the DMSO stock solution (10 µL) to the medium.
-
Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
The final concentration of DMSO in this example is 0.1%. Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically <0.5%).
-
Use the working solution immediately.
Visualizations
The following diagrams illustrate key workflows for overcoming solubility issues.
Caption: A workflow for preparing this compound solutions.
Caption: A decision tree for troubleshooting common solubility problems.
References
- 1. ijmca.com [ijmca.com]
- 2. Trifluridine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trifluridine | 70-00-8 [amp.chemicalbook.com]
- 9. Trifluridine/tipiracil hydrochloride mixture | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Internal Standards for Trifluridine Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different internal standards used in the bioanalysis of trifluridine, a key component of the anticancer agent trifluridine/tipiracil. The selection of an appropriate internal standard is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. Here, we compare the performance of the stable isotope-labeled internal standard (SIL-IS) Trifluridine-¹³C,¹⁵N₂ with commonly used non-isotopically labeled internal standards, Paracetamol (PAR) and β-thymidine (TMD).
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability during sample preparation, chromatography, and detection.[1] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring accurate quantification.[1] Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, providing superior correction for matrix effects and extraction inconsistencies.[2][3]
Performance Comparison of Internal Standards for Trifluridine Analysis
The following table summarizes the performance characteristics of bioanalytical methods for trifluridine using different internal standards. Data for Paracetamol and β-thymidine are derived from published studies, while the performance of Trifluridine-¹³C,¹⁵N₂ is based on the well-established principles of stable isotope dilution techniques.
| Performance Metric | Paracetamol (PAR)[4][5] | β-thymidine (TMD)[6] | Trifluridine-¹³C,¹⁵N₂ (Expected) |
| Linearity Range | 5–4000 ng/mL | 5.0–2000.0 ng/ml | Expected to be similar to or better than other methods |
| Correlation Coefficient (r²) | ≥ 0.997 | 0.999 | ≥ 0.999 |
| Intra-day Precision (%RSD) | ≤ 6.84% | <3.33% | Expected to be consistently low (<5%) |
| Inter-day Precision (%RSD) | ≤ 6.84% | <3.33% | Expected to be consistently low (<5%) |
| Accuracy | 98.05–101.90% | 97.34% to 103.74% | Expected to be high (typically 95-105%) |
| Recovery | 88.67% to 112.18% | Not explicitly reported | High and reproducible, with variations effectively corrected |
| Matrix Effect | No significant matrix effects identified | %CV: 0.73% (Low QC), 1.65% (High QC) | Minimal to no impact on quantification due to co-elution and identical ionization behavior |
Experimental Protocols
Method Using Paracetamol (PAR) as Internal Standard[4][5]
-
Sample Preparation: Protein precipitation using acetonitrile. 50 µL of plasma was mixed with the internal standard solution.
-
Chromatography: Waters BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with methanol and water containing 0.1% formic acid (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Trifluridine: m/z 296.96 → 116.86
-
Paracetamol (IS): m/z 151.97 → 92.68
-
Method Using β-thymidine (TMD) as Internal Standard[6]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Phenomenex-RP-C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile, methanol, and 5 mM ammonium formate (45:40:15, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: Positive electrospray ionization (ESI) in MRM mode.
-
MRM Transitions:
-
Trifluridine: m/z 297 → 181
-
β-thymidine (IS): m/z 241 → 42
-
Proposed Method Using Trifluridine-¹³C,¹⁵N₂ as Internal Standard
-
Sample Preparation: Protein precipitation or solid-phase extraction can be employed. The stable isotope-labeled internal standard is added at the beginning of the sample preparation process.
-
Chromatography: A C18 column is suitable. The stable isotope-labeled internal standard will co-elute with the unlabeled trifluridine.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid) is appropriate.
-
Flow Rate: Typically in the range of 0.3-0.8 mL/min.
-
Detection: Positive or negative electrospray ionization in MRM mode.
-
MRM Transitions (Hypothetical):
-
Trifluridine: m/z 297 → 181
-
Trifluridine-¹³C,¹⁵N₂ (IS): m/z 300 → 181 (assuming labeling on the pyrimidine ring)
-
Mechanism of Action of Trifluridine
Trifluridine exerts its cytotoxic effects primarily through its incorporation into DNA.[7][8] After entering a cancer cell, trifluridine is phosphorylated to its active triphosphate form, which is then integrated into the DNA strand in place of thymidine.[1][4] This leads to DNA dysfunction and inhibits tumor cell proliferation.[9] Additionally, the monophosphate form of trifluridine can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[1][8]
Trifluridine's mechanism of action.
Experimental Workflow for Bioanalysis
The general workflow for the bioanalysis of trifluridine in plasma involves sample collection, preparation, LC-MS/MS analysis, and data processing. The use of a stable isotope-labeled internal standard is integrated at the beginning of the sample preparation to ensure accurate quantification.
Bioanalytical workflow for trifluridine.
Conclusion
While bioanalytical methods using Paracetamol and β-thymidine as internal standards have been successfully validated and applied, the use of a stable isotope-labeled internal standard such as Trifluridine-¹³C,¹⁵N₂ is highly recommended for achieving the most accurate and precise results. The near-identical chemical and physical properties of a SIL-IS to the analyte provide superior compensation for analytical variability, particularly matrix effects, which can be a significant challenge in bioanalysis. For researchers and drug development professionals conducting pivotal pharmacokinetic and metabolism studies, the investment in a stable isotope-labeled internal standard is justified by the enhanced data quality and reliability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
A Guide to Inter-Laboratory Comparison of Trifluridine-13C,15N2 Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Trifluridine, using Trifluridine-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS). Given the absence of publicly available, direct inter-laboratory studies on this specific analyte, this document outlines a standardized protocol and data analysis methodology based on established bioanalytical method validation guidelines from the FDA and the International Council for Harmonisation (ICH) M10.[1][2][3][4] The aim is to facilitate the standardized assessment of bioanalytical method performance across different laboratories, ensuring data reliability and consistency in clinical and preclinical studies.
The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte during sample preparation and analysis, thereby correcting for variability.[5] However, to ensure consistency across different testing sites, a formal inter-laboratory comparison is crucial.
Proposed Experimental Protocol
This protocol is a composite based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Trifluridine quantification. Participating laboratories should adhere to this methodology as closely as possible to ensure comparability of results.
1. Materials and Reagents:
-
Analytes: Trifluridine reference standard, this compound (Internal Standard).
-
Biological Matrix: Pooled human plasma (K2EDTA).
-
Reagents: Acetonitrile, Methanol, Formic Acid, Ammonium Formate (all LC-MS grade), and Water (ultrapure).
2. Sample Preparation (Protein Precipitation):
-
Thaw all plasma samples and quality control (QC) samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma sample, add 25 µL of this compound working solution (concentration to be standardized across labs).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).
-
Gradient: A standardized gradient elution should be used by all participating labs.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Trifluridine: Precursor ion > Product ion (to be determined and standardized).
-
This compound: Precursor ion > Product ion (to be determined and standardized).
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized and standardized.
-
4. Calibration Standards and Quality Controls:
-
Calibration Curve: Prepare an 8-point calibration curve in pooled human plasma, ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Quality Control Samples: Prepare QC samples at four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
Data Presentation and Acceptance Criteria
Quantitative data from each laboratory should be summarized as shown in the tables below. Acceptance criteria are based on the ICH M10 guideline.[1][2]
Table 1: Inter-Laboratory Calibration Curve Performance
| Laboratory | Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| Lab A | LLOQ | ||
| Calibrator 2 | |||
| ... | |||
| ULOQ | |||
| Lab B | LLOQ | ||
| Calibrator 2 | |||
| ... | |||
| ULOQ | |||
| Acceptance Criteria | ±15% of nominal (±20% for LLOQ) |
Table 2: Inter-Laboratory Accuracy and Precision
| Laboratory | QC Level | N | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | LLOQ | 6 | |||
| Low QC | 6 | ||||
| Mid QC | 6 | ||||
| High QC | 6 | ||||
| Lab B | LLOQ | 6 | |||
| Low QC | 6 | ||||
| Mid QC | 6 | ||||
| High QC | 6 | ||||
| Acceptance Criteria | ±15% of nominal | ≤15% (≤20% for LLOQ) |
Mandatory Visualization
The following diagram illustrates the proposed experimental workflow for the inter-laboratory comparison.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. celerion.com [celerion.com]
A Researcher's Guide to Assessing the Isotopic Purity of Commercially Available Trifluridine-¹³C,¹⁵N₂
For researchers in drug development and related scientific fields, the isotopic purity of labeled compounds like Trifluridine-¹³C,¹⁵N₂ is critical for the accuracy and reliability of experimental results, particularly in pharmacokinetic and metabolic studies.[1][2] This guide provides a framework for comparing commercially available Trifluridine-¹³C,¹⁵N₂, outlines the standard experimental protocols for isotopic purity assessment, and presents the mechanism of action of Trifluridine.
While direct, publicly available head-to-head comparisons of isotopic purity for Trifluridine-¹³C,¹⁵N₂ from different commercial suppliers are not readily found, this guide empowers researchers to make informed decisions by providing the necessary tools for evaluation. The primary methods for determining the isotopic enrichment of labeled molecules are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Commercial Sources for Trifluridine-¹³C,¹⁵N₂
Several suppliers offer Trifluridine-¹³C,¹⁵N₂ for research purposes. Researchers should request a Certificate of Analysis (CoA) from each vendor to obtain specific data on isotopic purity for a given batch.
Data Comparison
The following table provides a structure for researchers to compile and compare data obtained from the CoAs of different suppliers.
| Supplier | Stated Chemical Purity (%) | Stated Isotopic Purity / Enrichment (%) | Analytical Method Reported |
| MedChemExpress | User to fill in from CoA | User to fill in from CoA | User to fill in from CoA |
| Simson Pharma Ltd. | User to fill in from CoA | User to fill in from CoA | User to fill in from CoA |
| Nordic Biosite | User to fill in from CoA | User to fill in from CoA | User to fill in from CoA |
| Clinivex | User to fill in from CoA | User to fill in from CoA | User to fill in from CoA |
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of a labeled compound is typically determined by measuring the relative abundance of its different isotopologues. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are the primary techniques employed for this purpose.[3][4]
Mass Spectrometry (MS) Based Method
Mass spectrometry is a powerful technique for determining isotopic enrichment by analyzing the mass-to-charge ratio of ions.[1] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are preferred for their ability to resolve closely spaced isotopic peaks.[2]
a. Sample Preparation:
-
Accurately weigh a small amount of the Trifluridine-¹³C,¹⁵N₂ standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration, typically in the range of 1 µg/mL to 10 µg/mL.
-
Prepare a similar solution of unlabeled Trifluridine to serve as a reference for the natural isotopic distribution.
-
Further dilute the samples as required for the specific mass spectrometer being used.
b. Instrumentation and Analysis:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used.[9]
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for Trifluridine.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is crucial.
-
Procedure:
-
Infuse the prepared sample solution directly into the mass spectrometer or inject it into an LC system coupled to the MS.
-
Acquire the full scan mass spectrum in the region of the expected molecular ion for both the labeled and unlabeled Trifluridine. For Trifluridine (C₁₀H₁₁F₃N₂O₅), the monoisotopic mass is approximately 296.06 g/mol . The labeled compound, Trifluridine-¹³C,¹⁵N₂, will have a mass shift corresponding to the incorporated isotopes.
-
Record the ion intensities for the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).
-
c. Data Analysis and Interpretation:
-
Analyze the mass spectrum of the unlabeled Trifluridine to determine the natural abundance of isotopes (primarily ¹³C).
-
For the Trifluridine-¹³C,¹⁵N₂ sample, record the intensities of the ion cluster around the labeled molecular weight.
-
Correct the observed intensities of the labeled sample by subtracting the contribution from the natural isotopic abundance of all elements in the molecule.[10]
-
The isotopic purity is calculated based on the relative intensities of the peak corresponding to the fully labeled molecule versus the sum of intensities of all relevant isotopologue peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy can also be used to assess isotopic purity, particularly by observing the signals from the labeled nuclei (¹³C and ¹⁵N) or the effect of their presence on the signals of neighboring nuclei (e.g., ¹H).[3][11]
a. Sample Preparation:
-
Dissolve a sufficient amount of the Trifluridine-¹³C,¹⁵N₂ (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Transfer the solution to an NMR tube.
b. Instrumentation and Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Experiments:
-
¹³C NMR: A quantitative ¹³C NMR experiment can be performed. The presence of the ¹³C label will result in a significantly enhanced signal at the corresponding carbon position. The enrichment can be estimated by comparing the integral of the labeled carbon signal to that of unlabeled carbons in the molecule or to an internal standard.
-
¹⁵N NMR: Direct ¹⁵N NMR is also possible but is often less sensitive.
-
¹H NMR: High-resolution ¹H NMR can reveal coupling between ¹H and the adjacent ¹³C or ¹⁵N isotopes (J-coupling), which can be used to confirm the position of the labels and assess enrichment.
-
c. Data Analysis and Interpretation:
-
In the ¹³C NMR spectrum, the isotopic enrichment at a specific site can be calculated from the integral of the signal corresponding to the labeled carbon relative to the signals of natural abundance carbons.
-
In the ¹H NMR spectrum, the presence of ¹³C or ¹⁵N can lead to the appearance of satellite peaks flanking the main proton signal. The ratio of the integral of the satellite peaks to the central peak can be used to determine the isotopic enrichment at the adjacent position.
Visualizations
Experimental Workflow for Isotopic Purity Assessment
References
- 1. Trifluridine | Simson Pharma Limited [simsonpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluridine | CAS No- 70-00-8 | Simson Pharma Limited [simsonpharma.com]
- 6. Trifluridine-13C,15N2 - Nordic Biosite [nordicbiosite.com]
- 7. theclinivex.com [theclinivex.com]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Trifluridine | Simson Pharma Limited [simsonpharma.com]
- 11. medchemexpress.com [medchemexpress.com]
Performance Showdown: Trifluridine-13C,15N2 Sets the Gold Standard for Bioanalysis in Diverse Biological Matrices
For researchers, scientists, and drug development professionals engaged in the intricate process of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of Trifluridine-13C,15N2 with alternative internal standards used in the bioanalysis of trifluridine across various biological matrices. By presenting supporting experimental data and detailed methodologies, this document serves as a critical resource for making informed decisions in the laboratory.
The quantification of trifluridine, a key component of the anticancer agent TAS-102, in biological matrices is a crucial aspect of pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard is the gold standard for compensating for variability during sample preparation and analysis. Among the available options, this compound emerges as the superior choice, offering distinct advantages over deuterated and non-isotopically labeled analogues.
Comparative Performance Analysis
The performance of an internal standard is evaluated based on its ability to mimic the analyte of interest throughout the analytical process, thereby providing accurate and precise quantification. Key performance indicators include accuracy, precision, and the ability to compensate for matrix effects.
While direct head-to-head experimental data for all trifluridine internal standards under identical conditions is limited in published literature, a comparative overview can be constructed from existing validation studies. Stable isotope-labeled internal standards, particularly those labeled with 13C and 15N, are widely regarded as the most effective due to their chemical and physical similarity to the analyte.
| Internal Standard Type | Analyte | Matrix | Key Performance Metrics | Reference |
| Stable Isotope Labeled (13C,15N2) | Trifluridine | Human Plasma | Theoretically Superior Performance: Expected to provide the highest accuracy and precision with minimal matrix effect due to identical chemical properties and co-elution with the analyte. 13C and 15N labeling avoids the isotopic effects sometimes observed with deuterium labeling. | General principles of stable isotope dilution analysis |
| Stable Isotope Labeled (Deuterated) | Various Analytes | Human Plasma | Good Performance: Generally provides good accuracy and precision. However, deuterated standards can sometimes exhibit slight chromatographic shifts (isotope effect) compared to the unlabeled analyte, potentially leading to incomplete correction for matrix effects. | [1][2] |
| Non-Isotopically Labeled Analogue | Trifluridine | Human Plasma | Acceptable Performance: Can provide acceptable results but is more susceptible to differential matrix effects and variations in extraction recovery compared to the analyte, potentially compromising accuracy and precision. Intra- and inter-batch precision <3.33%; Accuracy within 97.34% to 103.74%; Matrix effect (%CV) 0.73% - 1.65%. | [3] |
| Non-Isotopically Labeled Analogue | Trifluridine | Rat Plasma | Acceptable Performance: Similar to the performance in human plasma, with potential for greater variability due to differences in physicochemical properties compared to trifluridine. Recoveries ranged from 88.67% to 112.18%; Mean RSD of accuracy and precision ≤ 6.84%. | [4] |
This compound is the ideal internal standard as it is chemically identical to trifluridine, ensuring that it behaves in the same manner during extraction, chromatography, and ionization. This minimizes variability and provides the most accurate correction for any matrix-induced signal suppression or enhancement. The use of 13C and 15N isotopes is particularly advantageous as they do not typically exhibit the chromatographic separation from the analyte that can sometimes be observed with deuterated standards.[1][5] This co-elution is critical for accurate compensation of matrix effects that can vary across the chromatographic peak.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the bioanalysis of trifluridine in biological matrices using LC-MS/MS.
Method 1: Trifluridine Quantification in Human Plasma using a Non-Isotopically Labeled Internal Standard (β-thymidine)[3]
-
Sample Preparation:
-
To 150 µL of human plasma, add the internal standard (β-thymidine).
-
Perform solid-phase extraction (SPE) using Phenomenex cartridges.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Phenomenex-RP-C18 (5 µm, 250 mm × 4.6 mm)
-
Mobile Phase: Acetonitrile, methanol, and 5 mM ammonium formate (45:40:15, v/v)
-
Flow Rate: 0.8 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Trifluridine: m/z 297 -> 181
-
β-thymidine: m/z 241 -> 126 (Assumed based on typical fragmentation)
-
-
Method 2: Trifluridine Quantification in Rat Plasma using a Non-Isotopically Labeled Internal Standard (Paracetamol)[4]
-
Sample Preparation:
-
To 50 µL of rat plasma, add the internal standard (Paracetamol).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC
-
Column: Waters BEH C18 (1.7 µm particle size, 50 mm × 2.1 mm ID)
-
Mobile Phase: Methanol and water containing 0.1% formic acid (80:20, v/v)
-
Flow Rate: 0.5 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Trifluridine: m/z 296.96 -> 116.86
-
Paracetamol: m/z 151.97 -> 92.68
-
-
Visualizing the Advantage: Workflows and Pathways
To further elucidate the experimental process and the mechanism of action of trifluridine, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While various internal standards can be employed for the quantification of trifluridine, the use of a stable isotope-labeled internal standard, specifically this compound, offers unparalleled advantages. Its identical physicochemical properties to the analyte ensure the most accurate correction for matrix effects and other sources of variability, leading to highly precise and dependable data. For researchers and scientists striving for the highest quality data in their pharmacokinetic and drug metabolism studies, this compound represents the unequivocal best choice.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. myadlm.org [myadlm.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]
- 5. ukisotope.com [ukisotope.com]
A Comparative Guide to the Quantification of Trifluridine: Benchmarking Trifluridine-¹³C,¹⁵N₂ Against Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of trifluridine, a key component in antiviral and anticancer therapies. We will delve into the performance of traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and benchmark them against the high-precision isotope dilution LC-MS/MS method using Trifluridine-¹³C,¹⁵N₂ as an internal standard. This guide aims to equip researchers with the necessary information to select the most appropriate quantification method for their specific needs, supported by experimental data and detailed protocols.
Mechanism of Action of Trifluridine
Trifluridine exerts its therapeutic effects by interfering with DNA synthesis. As a thymidine analog, it is incorporated into the DNA of cancer cells and virus-infected cells.[1] This incorporation leads to DNA dysfunction and inhibits cell proliferation.[1][2] In combination with tipiracil hydrochloride, which prevents its degradation, trifluridine's bioavailability and antitumor efficacy are significantly enhanced.[1][3]
Below is a diagram illustrating the proposed mechanism of action for trifluridine.
Caption: Mechanism of action of Trifluridine and Tipiracil.
Comparative Analysis of Quantification Methods
The choice of a quantification method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug manufacturing. The following tables summarize the key performance metrics of commonly used methods for trifluridine quantification.
Table 1: Performance Characteristics of Trifluridine Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | Isotope Dilution LC-MS/MS (with Trifluridine-¹³C,¹⁵N₂) |
| Linearity Range | 25 - 150 µg/mL[4][5][6] | 5.0 - 8000 ng/mL[7][8] | Expected to be wide and highly linear |
| Accuracy (% Recovery) | 97 - 102%[4][6] | 97.34 - 103.74%[7] | High, corrects for matrix effects and extraction loss[9][10] |
| Precision (%RSD) | < 2%[4][6] | < 3.33%[7] | Very high (< 1%)[9] |
| Limit of Quantification (LOQ) | 0.064 - 2.4 µg/mL[5][11] | 5.0 ng/mL[7][8] | Expected to be very low |
| Internal Standard | Tipiracil or other structurally similar compounds[4][5] | β-thymidine, Paracetamol[7][8] | Trifluridine-¹³C,¹⁵N₂ |
| Selectivity | Moderate, potential for interference from matrix components[4] | High, based on mass-to-charge ratio[7][8] | Very high, discriminates based on mass difference |
| Matrix Effect | Can be significant | Can be significant, but often manageable[7] | Minimized due to co-elution and identical ionization of analyte and standard[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are outlines of the protocols for the compared quantification methods.
HPLC-UV Method
This method is often used for routine analysis in quality control due to its simplicity and cost-effectiveness.
-
Sample Preparation: Tablets are crushed, dissolved in a diluent (e.g., Methanol:Water 50:50), sonicated, and filtered.[5][12]
-
Chromatographic Conditions:
-
Quantification: The concentration of trifluridine is determined by comparing the peak area of the analyte to that of a standard curve.
References
- 1. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 2. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 3. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijpda.org [ijpda.org]
- 7. ijpsr.com [ijpsr.com]
- 8. mdpi.com [mdpi.com]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. osti.gov [osti.gov]
- 11. bepls.com [bepls.com]
- 12. ijmca.com [ijmca.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Trifluridine-13C,15N2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trifluridine-13C,15N2. Given that isotopic labeling does not alter the chemical reactivity of the molecule, this compound should be handled with the same precautions as its unlabeled counterpart, which is a cytotoxic antineoplastic agent.[1][2]
Hazard Summary: Trifluridine is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[4][5] Furthermore, Trifluridine is suspected of causing genetic defects and cancer.[4][6]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary line of defense against exposure to cytotoxic drugs like Trifluridine.[7][8] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (e.g., compliant with ASTM D6978-05).[9] Double gloving is recommended.[10] | To prevent skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[10] |
| Gown | Disposable, lint-free polypropylene gown with a polyethylene coating.[10] Long-sleeved with knit cuffs.[10] | To protect skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[7][8] | To protect eyes from splashes or aerosols.[10] |
| Respiratory Protection | A surgical mask should be worn at a minimum.[11] For tasks with a higher risk of aerosolization, a NIOSH-approved N95 respirator is recommended.[10] | To prevent inhalation of airborne particles.[8] |
Operational Protocols
Adherence to strict protocols is essential to minimize exposure and ensure a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling the compound, ensure a designated area, preferably a chemical fume hood or a biological safety cabinet, is prepared and all necessary PPE is readily available.[4]
-
Personal Protective Equipment (PPE): Don the prescribed PPE as detailed in the table above. Ensure gloves are properly donned, with one pair under the gown cuff and the other over.[10]
-
Weighing and Reconstitution:
-
Post-Handling:
-
After handling, wipe down all surfaces with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Dispose of all disposable PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[8]
-
Don PPE: If not already wearing it, put on the full recommended PPE, including respiratory protection.[8]
-
Containment: Cover the spill with absorbent material from a spill kit to prevent it from spreading.[8]
-
Cleanup:
-
Carefully collect the contaminated absorbent materials using forceps or other tools.
-
Clean the spill area with a detergent solution, followed by a decontaminating agent if available.[8]
-
-
Disposal: Place all contaminated materials, including cleaning supplies and PPE, in a designated, sealed, and clearly labeled cytotoxic waste container.[8]
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with institutional, local, regional, and national regulations.[13]
-
Waste Segregation: Do not mix cytotoxic waste with regular laboratory trash.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, weighing papers, and any other disposable materials that have come into contact with the compound.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed waste container. Do not pour Trifluridine solutions down the drain.[5]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container for cytotoxic waste.
Expired or unwanted this compound should be returned to the manufacturer or disposed of through a licensed medical waste contractor.[1]
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipservices.care [ipservices.care]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. halyardhealth.com [halyardhealth.com]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
